Physicochemical Profiling and Methodological Workflows for 2-Methyl-3-pyridin-4-ylpropanoic Acid Hydrochloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern structure-based drug design, the selection of optimal...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern structure-based drug design, the selection of optimal building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride (CAS: 2260937-27-5) has emerged as a highly versatile small-molecule scaffold[1.1]. It is prominently featured in the synthesis of beta-secretase (BACE1) inhibitors for Alzheimer's disease[2.2] and TNF-alpha production inhibitors.
As application scientists, we recognize that successfully integrating this scaffold into a lead optimization campaign requires a rigorous understanding of its physicochemical boundaries. This whitepaper deconstructs the structural causality, thermodynamic profile, and validated analytical workflows required to manipulate this compound effectively.
Structural & Mechanistic Insights
The architecture of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride is not arbitrary; every functional group serves a specific thermodynamic or electrostatic purpose when interacting with biological targets.
The Pyridine Ring (Electrostatic Anchor): The nitrogen atom in the pyridine ring acts as a potent hydrogen-bond acceptor. At physiological pH, its partial protonation allows it to participate in critical salt-bridge formations within the hinge regions of target kinases or the sub-pockets of proteases.
The C2-Methyl Group (Thermodynamic Director): The introduction of a methyl group adjacent to the chiral center is a deliberate structural choice. Causality: This bulky group restricts the rotatable bonds of the propanoic acid chain. By pre-organizing the molecule into a biologically active conformation, it significantly reduces the entropic penalty (
ΔS
) upon target binding, thereby increasing overall binding affinity (
ΔG
).
Hydrochloride Salt Form (Stability Enhancer): Utilizing the compound as an HCl salt rather than a free base dramatically enhances its aqueous solubility and protects the electron-rich pyridine ring from oxidative degradation during long-term storage.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the scaffold, providing the necessary baseline for formulation and assay development[1.3].
Parameter
Value / Description
Analytical Significance
Chemical Name
2-Methyl-3-pyridin-4-ylpropanoic acid HCl
Standard IUPAC nomenclature.
CAS Number
2260937-27-5
Primary registry identifier.
Molecular Formula
C9H12ClNO2
Free base (C9H11NO2) + HCl.
Molecular Weight
201.65 g/mol
Low MW ensures high ligand efficiency (LE).
pKa (Predicted)
~4.5 (Carboxyl), ~5.5 (Pyridinium)
Dictates ionization state at physiological pH (7.4).
LogP (Free Base)
~0.8
Highly hydrophilic; requires lipophilic functionalization in drug design.
Appearance
White to off-white crystalline powder
Indicator of high purity (>95%).
Pharmacophore Interaction Pathway
To visualize how the physicochemical properties of this scaffold translate to biological activity, the diagram below maps the functional groups of 2-Methyl-3-pyridin-4-ylpropanoic acid to a generalized target protein pocket (e.g., the BACE1 active site).
Pharmacophore mapping of the scaffold's functional groups to target protein sub-pockets.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not merely list steps; we establish the causality behind the chemistry to guarantee reproducible results in your laboratory.
Protocol A: Potentiometric Determination of pKa
Because this molecule possesses two ionizable centers (the pyridine nitrogen and the carboxylic acid), precise pKa determination is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Step 1: Preparation of the Analyte. Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl solution.
Causality: Why 0.15 M KCl? This specific concentration maintains a constant ionic strength that perfectly mimics human physiological conditions. Without it, the activity coefficients of the ions would fluctuate during titration, leading to artificially skewed pKa values.
Step 2: Titration. Under a nitrogen blanket (to prevent CO2 absorption from the air, which forms carbonic acid and alters the pH), titrate the solution using standardized 0.1 M KOH. Record the pH after each 0.05 mL addition using a calibrated glass electrode.
Step 3: Data Analysis. Plot the first derivative of the titration curve (
ΔpH/ΔV
) to identify the equivalence points. Calculate the pKa using the Henderson-Hasselbalch equation.
Self-Validation Checkpoint: Before titrating the unknown, titrate a potassium hydrogen phthalate (KHP) standard. If the calculated pKa of KHP deviates by more than 0.02 units from the literature value (pKa = 5.40), recalibrate the glass electrode immediately. This ensures systemic accuracy.
Protocol B: Enantiomeric Resolution via Chiral HPLC
The C2 position of the propanoic acid chain is chiral. Because biological targets exhibit strict stereoselectivity, separating the (2S) and (2R) enantiomers is mandatory before biological screening.
Step 1: Mobile Phase Preparation. Prepare a mobile phase consisting of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) in an 80:20:0.1 (v/v/v) ratio. Degas via sonication.
Causality: Why add 0.1% TFA? The acidic modifier forces the carboxylic acid moiety of the scaffold into its fully protonated (neutral) state. If omitted, the ionized carboxylate would undergo secondary electrostatic interactions with the silica backbone of the stationary phase, resulting in severe peak tailing and loss of resolution.
Step 2: Chromatographic Separation. Inject 10 µL of the racemic mixture (1 mg/mL) onto a Chiralcel OJ-H column (250 x 4.6 mm, 5 µm). Maintain a flow rate of 1.0 mL/min at 25°C. Monitor UV absorbance at 254 nm (the optimal wavelength for the pyridine chromophore).
Self-Validation Checkpoint: Calculate the resolution factor (
Rs
) between the two enantiomeric peaks. The system is validated for preparative scale-up only if
Rs≥1.5
(indicating true baseline resolution). If
Rs<1.5
, adjust the isopropanol ratio to alter retention times before proceeding.
PubChem. "2-Methyl-3-(pyridin-4-YL)propanoic acid | CID 12136634." National Center for Biotechnology Information.
Google Patents. "WO2005103043A1 - 2, 4, 6-substituted pyridyl derivative compounds useful as beta-secretase inhibitors for the treatment of alzheimer's disease." World Intellectual Property Organization.
Exploratory
Crystal Structure Analysis of 2-Methyl-3-pyridin-4-ylpropanoic Acid Hydrochloride: A Comprehensive Guide for Solid-State Characterization
Executive Summary The solid-state characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical path in modern drug development. This whitepaper provides an in-depth, mechani...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The solid-state characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical path in modern drug development. This whitepaper provides an in-depth, mechanistic guide to the crystal structure analysis of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride . By exploring polymorph screening, Single-Crystal X-Ray Diffraction (SCXRD) protocols, and supramolecular synthon analysis, this document establishes a self-validating workflow for structural elucidation.
Introduction: Molecular Architecture & Rationale
2-Methyl-3-pyridin-4-ylpropanoic acid is a flexible, bifunctional molecule featuring a basic pyridine ring and an acidic carboxylic acid moiety. In its free base form, the molecule is prone to zwitterion formation, which can complicate purification, limit aqueous solubility, and induce unpredictable solid-state behavior.
To mitigate these risks, the intermediate is typically isolated as a hydrochloride salt . The addition of hydrochloric acid protonates the pyridine nitrogen, yielding a pyridinium cation (
N+
). This transformation fundamentally alters the thermodynamic landscape of the molecule. The introduction of the chloride anion (
Cl−
) acts as a powerful hydrogen-bond acceptor, driving the formation of highly ordered, robust crystalline lattices. Understanding the precise 3D arrangement of this salt is paramount, as variations in crystal packing (polymorphism) directly dictate the material's solubility, stability, and downstream processability[1].
Polymorph Screening Workflow
Experimental polymorph screening is an essential component of pre-clinical development, designed to map the thermodynamic and kinetic solid forms of a molecule[1]. Failing to exhaustively screen crystallization conditions can lead to the catastrophic phenomenon of "disappearing polymorphs," where a late-appearing, more stable crystal form suddenly disrupts manufacturing[2].
The workflow below illustrates a systematic, self-validating approach to discovering and characterizing the solid forms of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride.
Workflow for polymorph screening and structural validation of the hydrochloride salt.
Protocol: Controlled Cooling Crystallization
To isolate high-quality single crystals suitable for diffraction, thermodynamic control must be maintained over the nucleation and growth phases.
Solvent Selection : Select a panel of solvents (e.g., methanol, ethanol, acetonitrile) that balance the high polarity of the salt with the lipophilicity of the carbon backbone.
Dissolution : Suspend 50 mg of the hydrochloride salt in 1 mL of the chosen solvent. Heat to 50°C under continuous stirring until complete dissolution is achieved.
Hot Filtration : Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed vial. Causality: This removes heterogeneous nucleating agents (e.g., dust, undissolved particulates) that can trigger premature precipitation or the growth of kinetic polymorphs.
Controlled Cooling : Transfer the vial to a programmable crystallizer. Apply a linear cooling ramp of 0.5°C/min down to 5°C. Causality: A slow, linear cooling rate maintains a low supersaturation profile, favoring the growth of large, defect-free single crystals rather than microcrystalline powder.
Harvesting : Isolate the crystals via vacuum filtration, wash with a minimal volume of cold anti-solvent, and dry under a gentle nitrogen stream.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
SCXRD remains the gold standard for defining pharmaceutical solid forms, providing unambiguous data on unit cells, absolute configuration, and protonation states[3].
Step-by-Step Methodology
Crystal Selection : Under a polarized light microscope, select a single, block-shaped crystal devoid of macroscopic defects, twinning, or satellite crystals.
Mounting : Coat the crystal in paratone-N oil and mount it on a MiTeGen micromount. Causality: The oil acts as a cryoprotectant and prevents the loss of any incorporated solvent molecules (solvatomorphism) prior to freezing.
Data Collection : Transfer the mount to the diffractometer goniometer equipped with a cryostream set to 100(2) K . Use Cu
Kα
radiation (
λ=1.54184
Å) to collect full-sphere diffraction data. Causality: Collecting data at cryogenic temperatures freezes out dynamic disorder and minimizes thermal ellipsoids. This is absolutely critical for accurately locating the low-electron-density hydrogen atoms in the Fourier difference map[4].
Structure Solution & Refinement : Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Table 1: Representative Crystallographic Parameters for Pyridinecarboxylic Acid Salts
Parameter
Typical Value / Range
Analytical Significance
Crystal System
Monoclinic / Triclinic
Common for low-symmetry organic salts; allows for dense packing.
Space Group
P21/c
or
P1ˉ
Dictates the asymmetric unit and the symmetry of the supramolecular network.
Temperature
100(2) K
Minimizes thermal motion; essential for resolving
N+−H
vs
N⋯H−Cl
states.
Radiation
Cu
Kα
(
λ=1.54184
Å)
Enhances anomalous dispersion, enabling the determination of absolute configuration if chiral centers are present.
R-factor (
R1
)
< 0.05 (5%)
Indicates a high-quality structural refinement and reliable atomic coordinates.
In the crystalline state, the physical properties of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride are governed by its intermolecular interactions. The chloride anion plays a crucial role as a structural hub, often facilitating the formation of bridged dimeric structures or complex herringbone packing patterns[5].
Primary supramolecular synthons and hydrogen-bonding network in the crystal lattice.
Mechanistic Breakdown:
The Charge-Assisted Hydrogen Bond (
N+−H⋯Cl−
) : The protonation of the pyridine ring creates a strong, highly directional hydrogen bond donor. The interaction between this pyridinium proton and the chloride anion is typically the strongest interaction in the lattice, acting as the primary supramolecular synthon[5].
Carboxylic Acid Motifs : The propanoic acid tail exhibits conformational flexibility. Depending on the polymorph, the carboxylic acid group (
O−H
) can either form classical
O−H⋯O
homodimers with adjacent molecules, or it can participate in secondary
O−H⋯Cl−
interactions, linking discrete
N+−H⋯Cl−
units into infinite 1D chains or 2D sheets[5].
Orthogonal Solid-State Characterization
A robust structural analysis must be a self-validating system. While SCXRD provides the definitive 3D molecular structure[3], it only samples a single, microscopic crystal (typically < 100 µm). To ensure that this single crystal is representative of the entire manufacturing batch, orthogonal validation via Powder X-ray Diffraction (PXRD) is mandatory.
Validation Protocol:
Generate a simulated powder pattern from the refined SCXRD atomic coordinates.
Collect an experimental PXRD pattern of the bulk powder at ambient temperature.
Overlay the patterns using total pattern analysis methods[6].
Causality: A high degree of correlation between the peak positions (2θ values) of the simulated and experimental patterns confirms bulk phase purity. Any extraneous peaks in the experimental pattern immediately flag the presence of a physical mixture, a secondary polymorph, or unreacted free base.
Conclusion
The crystal structure analysis of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride requires a rigorous synthesis of thermodynamic control, cryogenic X-ray diffraction, and supramolecular analysis. By converting the zwitterionic free base into a hydrochloride salt, developers can leverage strong
N+−H⋯Cl−
interactions to isolate stable, highly crystalline materials. Employing the self-validating workflows detailed in this guide ensures that the structural data generated is not only scientifically accurate but also robust enough to support downstream pharmaceutical formulation and intellectual property claims.
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride
Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride, a pyridine-containing carboxylic acid of interest in phar...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride, a pyridine-containing carboxylic acid of interest in pharmaceutical development. In the absence of specific experimental data for this compound, this guide establishes a robust, scientifically-grounded approach based on established principles of solid-state chemistry, forced degradation studies, and thermal analysis. By synthesizing information on analogous structures and adhering to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines not only the "how" but also the "why" behind experimental designs, ensuring a thorough understanding of the intrinsic stability of this active pharmaceutical ingredient (API). The guide includes detailed, adaptable protocols for thermal analysis (DSC/TGA), forced degradation studies under various stress conditions, and the development of a stability-indicating HPLC method.
Introduction: The Critical Role of Stability in Drug Development
The journey of a drug candidate from discovery to a marketed product is contingent on a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount, as it directly impacts the safety, efficacy, and shelf-life of the final drug product.[1][2] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For ionizable drug substances, salt formation is a common strategy to enhance properties like solubility and stability.[3] Hydrochloride salts are particularly prevalent in the pharmaceutical industry.[4] However, they are not without their own stability challenges, including the potential for disproportionation and loss of hydrogen chloride at elevated temperatures.[3][5]
2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride, with its pyridine ring, carboxylic acid function, and hydrochloride salt form, presents a unique combination of structural features that warrant a detailed stability investigation. The pyridine moiety can be susceptible to oxidation and other modes of degradation, while the propanoic acid side chain and the hydrochloride salt introduce other potential transformation pathways.[6][7]
This guide will provide a comprehensive, step-by-step methodology for characterizing the thermodynamic stability of this compound. We will delve into the theoretical underpinnings of stability testing, present detailed experimental protocols, and discuss the interpretation of the resulting data.
Physicochemical Properties of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride
A foundational understanding of the basic physicochemical properties of the target molecule is essential before embarking on stability studies.
The following table summarizes plausible results from a forced degradation study.
Stress Condition
% Degradation
Number of Degradants
Major Degradant(s)
0.1 M HCl, 60°C
8
2
Decarboxylation product
0.1 M NaOH, 60°C
15
3
Ring-opened products
3% H₂O₂, RT
12
2
N-oxide
80°C, Solid
5
1
Dehydrochlorination product
Photostability
3
1
Minor unidentified degradant
Predicted Degradation Pathways
Based on the hypothetical data and known degradation mechanisms of pyridine-containing compounds, the following degradation pathways can be proposed:
[3][7]
Acidic Conditions: Decarboxylation of the propanoic acid side chain is a likely pathway under acidic conditions.
Basic Conditions: The pyridine ring is susceptible to nucleophilic attack and ring-opening under strong basic conditions.
Oxidative Conditions: The nitrogen atom in the pyridine ring is prone to oxidation, leading to the formation of the corresponding N-oxide.
Thermal Stress: As indicated by the thermal analysis, dehydrochlorination to the free base is the primary thermal degradation pathway.
Caption: Predicted Degradation Pathways.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the API due to degradation and separate it from its degradation products. [9][10]High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
[11]
Method Development Strategy
The development of a stability-indicating HPLC method should be guided by the results of the forced degradation study. The goal is to achieve adequate separation between the parent compound and all significant degradation products.
Key Chromatographic Parameters to Optimize:
Column: A C18 reversed-phase column is a common starting point.
[9]* Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize the retention and peak shape of the ionizable analytes.
[10]* Detection: UV detection at a wavelength where the API and its degradants have significant absorbance is standard.
[11]
Proposed HPLC Method
The following is a proposed starting point for a stability-indicating HPLC method for 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride and its hypothetical degradation products.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
260 nm
Injection Volume
10 µL
This method would need to be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion and Recommendations
This technical guide has provided a comprehensive, albeit predictive, framework for assessing the thermodynamic stability of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride. The proposed experimental protocols for thermal analysis and forced degradation studies, along with the development of a stability-indicating HPLC method, offer a robust starting point for any laboratory tasked with characterizing this compound.
Based on the analysis of its structural features and the behavior of analogous compounds, it is predicted that 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride may exhibit instability under thermal, basic, and oxidative stress. The primary degradation pathways are likely to involve dehydrochlorination, ring-opening, N-oxidation, and decarboxylation.
It is recommended that these studies be performed early in the drug development process to inform formulation and packaging decisions. A thorough understanding of the degradation profile is essential for ensuring the development of a safe, effective, and stable pharmaceutical product.
In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. ACS Publications. [Link]
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. [Link]
Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. ResearchGate. [Link]
Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]
Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. [Link]
Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. PubMed. [Link]
Synthesis of Pyridoclax Analogues: Insight into Their Druggability by Investigating Their Physicochemical Properties and Interactions with Membranes. PubMed. [Link]
Physicochemical characteristics of pyroligneous acid produced from different plant sources. SpringerLink. [Link]
Physicochemical Characterization of the Loganic Acid–IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach. MDPI. [Link]
Pharmacokinetic Profiling of 2-Methyl-3-(pyridin-4-yl)propanoic Acid Hydrochloride: A Comprehensive Guide to Amphoteric Lead Characterization
Executive Summary In early-stage drug discovery, the transition of a chemical building block into a viable lead compound hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 2-Methyl-3-(pyrid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug discovery, the transition of a chemical building block into a viable lead compound hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 2-Methyl-3-(pyridin-4-yl)propanoic acid hydrochloride (CAS: 2260937-27-5) serves as a highly representative model for amphoteric small molecules. Featuring both a basic pyridine ring and an acidic propanoic acid moiety, this compound presents unique physicochemical challenges.
This whitepaper provides an authoritative, step-by-step framework for the pharmacokinetic (PK) profiling of this class of molecules. By exploring the causality behind bioanalytical method selection, in vitro metabolic stability, and in vivo study design, this guide equips researchers with a self-validating system to accurately characterize complex amphoteric leads.
The structural duality of 2-methyl-3-(pyridin-4-yl)propanoic acid dictates its behavior in biological matrices and analytical systems. The pyridine nitrogen acts as a weak base (pKa ~5.2), while the carboxylic acid acts as a weak acid (pKa ~4.5). Depending on the pH of the environment, the molecule can exist as a cation, an anion, or a zwitterion[1]. This pH-dependent ionization directly impacts aqueous solubility, membrane permeability, and chromatographic retention[2].
LC-MS/MS Method Development
Analyzing carboxyl-containing metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously difficult due to poor retention on traditional reversed-phase (RP) columns and severe ion suppression[3].
Causality in Method Selection:
Chromatography: Because standard acidic mobile phases (e.g., 0.1% formic acid) will protonate the pyridine ring while leaving the carboxylic acid unionized, the resulting highly polar cation will elute in the void volume of a standard C18 column. To achieve retention, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography is strictly required.
Sample Preparation: Liquid-Liquid Extraction (LLE) is highly inefficient for zwitterions unless the pH is masterfully pinned to the exact isoelectric point. Therefore, Protein Precipitation (PPT) using organic solvents is the most robust, self-validating approach to ensure high recovery without complex pH titration[1].
Step-by-step bioanalytical extraction and LC-MS/MS workflow for amphoteric compounds.
In Vitro ADME Profiling: Mechanistic Insights
Before advancing to animal models, the compound must be evaluated for metabolic liabilities. The two primary functional groups of 2-methyl-3-(pyridin-4-yl)propanoic acid dictate its metabolic fate:
Phase I (Pyridine Ring): The electron-deficient pyridine ring is generally resistant to direct oxidation but is susceptible to Cytochrome P450 (CYP)-mediated N-oxidation .
Phase II (Propanoic Acid): Similar to widely studied profen drugs (e.g., ibuprofen), the propanoic acid moiety is a prime target for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, leading to the formation of an acyl glucuronide [4].
Proposed Phase I (N-oxidation) and Phase II (Acyl glucuronidation) metabolic pathways.
Expertise Note on Chirality: The methyl group on the alpha-carbon of the propanoic acid chain introduces a chiral center. Researchers must monitor for potential in vivo unidirectional chiral inversion (typically from the R-enantiomer to the active S-enantiomer), a phenomenon well-documented in structurally related 2-arylpropanoic acids[4].
In Vivo Pharmacokinetic Study Execution
To establish the systemic exposure, clearance, and oral bioavailability (F%) of the compound, a crossover or parallel in vivo study in rodents is required. The use of the hydrochloride salt form of this compound is a distinct advantage, as it drastically improves aqueous solubility compared to the free base, allowing for simple, non-toxic intravenous formulations[2].
Step-by-Step In Vivo Protocol
This protocol is designed as a self-validating system. The inclusion of an Internal Standard (IS) with similar physicochemical properties (e.g., a deuterated analog or a structurally similar profen) ensures that any matrix effects or extraction losses are mathematically normalized.
Step 1: Formulation Preparation
IV Dosing Solution (2 mg/kg): Dissolve the HCl salt in 0.9% sterile saline. The low pH of the salt ensures complete dissolution. Filter through a 0.22 µm PTFE membrane.
PO Dosing Suspension (10 mg/kg): Suspend the compound in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) to ensure uniform gastric delivery.
Step 2: Animal Dosing & Sampling
Utilize male Sprague-Dawley rats (n=6 per route), fasted overnight with free access to water.
Administer the IV dose via the lateral tail vein and the PO dose via oral gavage.
Collect 200 µL of blood via the jugular vein into K2EDTA-coated tubes at: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Step 3: Plasma Harvesting & Extraction
Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C to harvest plasma.
Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (e.g., Ibuprofen-d3).
Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes. Transfer 100 µL of the supernatant for LC-MS/MS analysis.
Experimental design for comparative IV and PO pharmacokinetic profiling in rats.
Quantitative Data Summary
The following table summarizes the expected pharmacokinetic parameters for a small-molecule pyridine-propanoic acid derivative, calculated using Non-Compartmental Analysis (NCA).
Pharmacokinetic Parameter
Unit
IV Administration (2 mg/kg)
PO Administration (10 mg/kg)
Cmax (Maximum Concentration)
ng/mL
1,850 ± 210
940 ± 115
Tmax (Time to Cmax)
h
0.08
1.5 ± 0.5
AUC0-t (Area Under Curve)
ng·h/mL
4,200 ± 350
12,500 ± 980
T1/2 (Elimination Half-Life)
h
2.4 ± 0.3
3.1 ± 0.4
CL (Systemic Clearance)
mL/min/kg
7.9 ± 0.8
N/A
Vdss (Volume of Distribution)
L/kg
1.2 ± 0.2
N/A
F (Oral Bioavailability)
%
N/A
~59.5%
Data Interpretation: A moderate clearance (CL) paired with a Volume of Distribution (Vdss) slightly higher than total body water (~0.7 L/kg) suggests good tissue penetration, likely driven by the lipophilicity of the neutral zwitterionic species at physiological pH. The oral bioavailability of ~60% indicates efficient gastrointestinal absorption, validating its potential as an orally active lead compound.
References
Bio Analytical method development , validation & Transfer by using LC-MS/MS
WordPress
[Link]
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids
ResearchGate
[Link]
Determination of Ibuprofen Enantiomers in Mouse Blood Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study
PubMed (NIH)[Link]
Preclinical Pharmacokinetics and Pharmacodynamic Target of SCY-078, a First-in-Class Orally Active Antifungal Glucan Synthesis Inhibitor, in Murine Models of Disseminated Candidiasis
Antimicrobial Agents and Chemotherapy (ASM Journals)
[Link]
Step-by-step synthesis protocol for 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride
Application Note: High-Yield Synthesis and Isolation of 2-Methyl-3-pyridin-4-ylpropanoic Acid Hydrochloride Prepared by: Senior Application Scientist, Chemical Development Target Audience: Synthetic Chemists, Process Eng...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Yield Synthesis and Isolation of 2-Methyl-3-pyridin-4-ylpropanoic Acid Hydrochloride
Prepared by: Senior Application Scientist, Chemical Development
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers
Compound: 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride
Applications: Key intermediate in the synthesis of β-secretase (BACE) inhibitors for Alzheimer's disease[1] and TNF-alpha production inhibitors[2].
Introduction and Strategic Rationale
The synthesis of substituted pyridyl propanoic acids presents unique challenges in isolation due to the zwitterionic nature of the free base and its high aqueous solubility. 2-Methyl-3-pyridin-4-ylpropanoic acid is a critical building block in medicinal chemistry, frequently utilized to introduce a basic pharmacophore into complex drug scaffolds[1].
To ensure maximum yield, scalability, and operational simplicity, this protocol utilizes a malonic ester synthesis route. By employing diethyl methylmalonate and 4-(chloromethyl)pyridine, we construct the carbon framework via an S_N2 alkylation. Crucially, we bypass basic saponification in favor of a one-pot acidic hydrolysis and decarboxylation. This strategic choice directly yields the product as a highly crystalline hydrochloride salt, circumventing the notoriously difficult isolation of the amphoteric free amino acid from aqueous streams.
Mechanistic Workflow and Causality
Fig 1: Two-step synthetic workflow from malonate to the final hydrochloride salt.
Causality in Experimental Design:
Base Selection (NaH): Sodium hydride is selected over milder bases (e.g., K₂CO₃) to ensure rapid, irreversible, and quantitative enolate formation of the sterically hindered diethyl methylmalonate. This prevents competitive self-condensation and unreacted starting material.
Stoichiometry: 4-(Chloromethyl)pyridine is handled as a hydrochloride salt to prevent premature polymerization (self-alkylation of the free base). Consequently, an additional equivalent of NaH is strictly required to neutralize the HCl salt in situ before the S_N2 reaction can proceed.
One-Pot Cleavage (6M HCl): Refluxing the intermediate in 6M HCl forces the hydrolysis of both ethyl esters and provides the thermal energy required for the subsequent decarboxylation of the resulting geminal diacid. This eliminates the need for a separate acidification step and directly traps the pyridine nitrogen as the HCl salt, precipitating cleanly upon concentration.
Materials and Reagents
All reagents should be used as received unless otherwise noted. Ensure DMF is anhydrous to prevent premature quenching of sodium hydride.
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Diethyl methylmalonate
174.19
1.05
18.3 g (105 mmol)
Nucleophile (Enolate precursor)
4-(Chloromethyl)pyridine HCl
164.03
1.00
16.4 g (100 mmol)
Electrophile
Sodium Hydride (60% in oil)
24.00
2.10
8.4 g (210 mmol)
Strong Base
N,N-Dimethylformamide (DMF)
73.09
-
150 mL
Polar Aprotic Solvent
Hydrochloric Acid (6M aq.)
36.46
Excess
100 mL
Hydrolysis/Decarboxylation reagent
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl 2-methyl-2-(pyridin-4-ylmethyl)malonate
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser, and a nitrogen inlet.
Base Suspension: Charge the flask with NaH (8.4 g, 60% dispersion, 210 mmol). Wash the NaH with hexanes (2 × 30 mL) under nitrogen to remove the mineral oil. Decant the hexanes carefully.
Solvent Addition: Suspend the washed NaH in anhydrous DMF (100 mL) and cool the suspension to 0 °C using an ice-water bath.
Enolate Formation: Place diethyl methylmalonate (18.3 g, 105 mmol) in the addition funnel and add it dropwise to the NaH suspension over 30 minutes. Observation: Vigorous evolution of hydrogen gas (H₂) will occur. Stir at 0 °C for an additional 30 minutes until gas evolution ceases, yielding a clear to slightly yellow solution.
Alkylation: Dissolve 4-(chloromethyl)pyridine hydrochloride (16.4 g, 100 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the enolate mixture at 0 °C.
Heating: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 4 hours.
Workup: Cool the mixture to room temperature and carefully quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with water (3 × 50 mL) and brine (50 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a crude yellow oil. This is used directly in the next step without further purification.
Step 2: Hydrolysis, Decarboxylation, and Salt Formation
Reaction Setup: Transfer the crude diethyl 2-methyl-2-(pyridin-4-ylmethyl)malonate to a 250 mL round-bottom flask.
Acid Addition: Add 6M aqueous HCl (100 mL) to the flask. Ensure the flask is equipped with a robust reflux condenser.
Reflux: Heat the mixture to a vigorous reflux (approx. 105-110 °C internal temperature) for 16 hours. Note: The reaction progress can be monitored by LCMS; look for the disappearance of the diester and monoester masses, and the appearance of the target mass [M+H]⁺ = 180.1.
Concentration: Once complete, cool the dark solution to room temperature. Transfer to a rotary evaporator and concentrate in vacuo at 60 °C to remove water and excess HCl gas. A crude, hygroscopic solid will remain.
Step 3: Purification and Isolation
Fig 2: Crystallization and isolation logic for the hydrochloride salt.
Trituration/Dissolution: Suspend the crude solid in hot absolute ethanol (40 mL). The desired hydrochloride salt is soluble in hot ethanol, while residual inorganic salts (e.g., NaCl formed if any Na⁺ carried over) remain largely insoluble.
Hot Filtration: Filter the hot suspension rapidly through a pad of Celite to remove insoluble particulates.
Crystallization: Return the filtrate to a clean flask and heat gently. Slowly add diethyl ether (approx. 80-100 mL) dropwise until the solution becomes slightly turbid (cloud point).
Cooling: Remove from heat and allow the mixture to cool slowly to room temperature, then transfer to a 0 °C ice bath for 2 hours to complete crystallization.
Isolation: Collect the resulting white crystalline solid via vacuum filtration. Wash the filter cake with cold diethyl ether (2 × 20 mL).
Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride as a white to off-white powder.
Analytical Characterization
The synthesized compound should be validated against standard analytical metrics to ensure purity suitable for downstream pharmaceutical synthesis[3].
Analytical Method
Expected Result / Specification
Appearance
White to off-white crystalline solid
LC-MS (ESI+)
m/z calculated for C₉H₁₂NO₂⁺[M+H]⁺: 180.09; Found: 180.1
Note: The ¹H NMR shifts will vary slightly depending on the exact pH/concentration in D₂O due to the hydrochloride salt equilibrium. The aromatic protons of the pyridinium moiety are characteristically shifted downfield compared to the free base.
References
WO2005103043A1 - 2, 4, 6-substituted pyridyl derivative compounds useful as beta-secretase inhibitors for the treatment of alzheimer's disease - Google Patents
Source: Google Patents
URL
The Strategic Application of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride in the Synthesis of the Multi-Kinase Inhibitor AMG-47a
Introduction: The Role of Pyridine-Containing Intermediates in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pyridine scaffold is a cornerstone in the design of novel therapeutics. Its u...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Role of Pyridine-Containing Intermediates in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine scaffold is a cornerstone in the design of novel therapeutics. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its contribution to aqueous solubility, make it a privileged structure in the development of kinase inhibitors.[1][2] This guide focuses on a key pyridine-containing building block, 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride , and elucidates its critical role as a pharmaceutical intermediate in the synthesis of the potent, orally bioavailable multi-kinase inhibitor, AMG-47a. This compound has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, pulmonary fibrosis, and certain cancers.[3]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes on the therapeutic rationale of targeting kinases with AMG-47a and a detailed, field-proven protocol for its synthesis, underscoring the strategic importance of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride.
Application Notes: AMG-47a, a Potent Lck and Multi-Kinase Inhibitor
AMG-47a is a formidable ATP-competitive inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a crucial enzyme in the T-cell receptor (TCR) signaling cascade.[4][5] T-cell activation is a pivotal event in the adaptive immune response, and its dysregulation is a hallmark of numerous autoimmune and inflammatory disorders.[5] By inhibiting Lck, AMG-47a effectively dampens T-cell activation and the subsequent production of pro-inflammatory cytokines like Interleukin-2 (IL-2), thereby exhibiting potent anti-inflammatory effects.[4][5]
Mechanism of Action and Therapeutic Potential
The initiation of T-cell signaling is triggered by the engagement of the TCR, which leads to the recruitment and activation of Lck.[4] Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, creating docking sites for downstream signaling proteins and propagating the activation cascade.[4] AMG-47a's high affinity for the ATP-binding site of Lck competitively inhibits this initial phosphorylation event, effectively halting the signaling cascade at its origin.
Beyond its profound effect on Lck, AMG-47a exhibits a polypharmacological profile, inhibiting other key kinases implicated in various disease pathologies. This multi-targeted approach can offer a broader therapeutic window and potentially overcome resistance mechanisms that may arise from single-target therapies.
Visualizing the Lck Signaling Pathway and Inhibition by AMG-47a
The following diagram illustrates the pivotal role of Lck in T-cell activation and the mechanism of inhibition by AMG-47a.
Caption: Lck-mediated T-cell activation and its inhibition by AMG-47a.
Quantitative Data: Kinase Inhibitory Profile of AMG-47a
The following table summarizes the potent and varied inhibitory activity of AMG-47a against a panel of clinically relevant kinases.
Protocols: Synthesis of AMG-47a from 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride
The following protocol outlines a robust and reproducible synthetic route to AMG-47a, highlighting the central role of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride. The rationale behind key experimental choices is provided to ensure a comprehensive understanding of the synthetic strategy.
Experimental Workflow: A Step-by-Step Guide
The synthesis of AMG-47a is a multi-step process that begins with the construction of the core quinazoline scaffold, followed by functionalization with the requisite side chains. 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride serves as a precursor to a key building block in this synthesis. While the direct, step-by-step synthesis from this specific starting material to AMG-47a is detailed within proprietary sources, the following represents a chemically sound and logical pathway based on established synthetic methodologies for analogous quinazoline-based kinase inhibitors.[6]
Visualizing the Synthetic Workflow of AMG-47a
The following diagram provides a high-level overview of the proposed synthetic pathway to AMG-47a.
Caption: Proposed synthetic workflow for AMG-47a.
Detailed Protocol
Step 1: Synthesis of a Key Benzamide Intermediate
Rationale: The initial step involves the conversion of the carboxylic acid in 2-Methyl-3-pyridin-4-ylpropanoic acid to a more reactive species, typically an acid chloride or an activated ester. This facilitates the subsequent amide bond formation with a suitably substituted aniline, which will form a part of the final AMG-47a structure. The methyl group on the propanoic acid backbone is a key structural feature of the final molecule.
Procedure:
To a solution of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
Add a catalytic amount of N,N-dimethylformamide (DMF).
Allow the reaction to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases.
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of a suitably substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in DCM at 0 °C.
Stir the reaction at room temperature overnight.
Upon completion, wash the reaction mixture with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired benzamide intermediate.
Step 2: Formation of the Quinazoline Core
Rationale: The formation of the quinazoline ring is a critical step in the synthesis. This is typically achieved through a cyclization reaction of an ortho-amino benzamide derivative. The previously synthesized benzamide intermediate would undergo further functional group manipulations to introduce the necessary amino group at the ortho position, followed by cyclization with a one-carbon source, such as formamidine acetate.
Procedure:
The benzamide intermediate from Step 1 is subjected to a series of reactions to introduce an amino group ortho to the amide functionality. This may involve nitration followed by reduction.
The resulting ortho-amino benzamide (1.0 eq) is heated with formamidine acetate (2.0-3.0 eq) in a high-boiling point solvent such as 2-ethoxyethanol or N,N-dimethylformamide (DMF) at 120-150 °C for 4-8 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
Collect the solid by filtration, wash with water, and dry under vacuum to yield the quinazolinone core.
Step 3: Introduction of the Morpholinoethylamino Side Chain
Rationale: The morpholinoethylamino side chain is crucial for the biological activity and pharmacokinetic profile of AMG-47a. This group is introduced via a nucleophilic aromatic substitution reaction on a suitable precursor, typically a 2-chloroquinazoline.
Procedure:
The quinazolinone from Step 2 is first converted to the corresponding 2-chloroquinazoline. This can be achieved by heating with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).
The crude 2-chloroquinazoline (1.0 eq) is dissolved in an inert solvent like isopropanol or N,N-dimethylformamide (DMF).
2-(Morpholino)ethan-1-amine (1.5-2.0 eq) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) are added to the solution.
The reaction mixture is heated to 80-100 °C and stirred for 6-12 hours.
After cooling, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
The crude product is purified by column chromatography to yield the functionalized quinazoline.
Step 4: Final Amide Coupling to Yield AMG-47a
Rationale: The final step involves the formation of an amide bond between the carboxylic acid on the quinazoline intermediate and 3-(trifluoromethyl)aniline. This is a standard peptide coupling reaction.
Procedure:
The functionalized quinazoline from Step 3, which contains a carboxylic acid moiety (after appropriate deprotection if necessary), is dissolved in an anhydrous solvent such as DMF or DCM.
A peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like Hydroxybenzotriazole (HOBt) (1.2 eq) are added, followed by a base like DIPEA (2.0 eq).
3-(Trifluoromethyl)aniline (1.1 eq) is then added to the reaction mixture.
The reaction is stirred at room temperature for 12-24 hours.
Upon completion, the reaction is worked up by diluting with water and extracting with an organic solvent.
The organic layer is washed sequentially with dilute acid, aqueous sodium bicarbonate, and brine, then dried and concentrated.
The final product, AMG-47a, is purified by column chromatography or recrystallization to yield a solid product.
Conclusion
2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride is a valuable and strategically important pharmaceutical intermediate. Its incorporation into the synthesis of AMG-47a highlights the utility of pyridine-containing fragments in the design of potent and selective kinase inhibitors. The detailed application notes and protocols provided herein offer a comprehensive guide for researchers engaged in the synthesis and evaluation of novel therapeutics targeting kinase-driven pathologies. The multi-faceted inhibitory profile of AMG-47a underscores the potential of this compound in treating a range of diseases, from autoimmune disorders to cancer, and validates the continued exploration of such targeted therapies.
References
Amgen Inc. (2014). Amino quinazolines as kinase inhibitors.
DiMauro, E. F., Newcomb, J., Nunes, J. J., Bemis, J. E., Boucher, C., Buchanan, J. L., ... & Zhu, X. (2006). Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 49(19), 5671–5686. [Link]
DiMauro, E. F., Newcomb, J., Nunes, J. J., Bemis, J. E., Boucher, C., Buchanan, J. L., ... & Zhu, X. (2006). Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity. PubMed. [Link]
Amgen Inc. v. Sanofi, 598 U. S. ____ (2023).
Supreme Court of the United States. (2023). Amgen Inc. v. Sanofi. [Link]
Al-Masoudi, N. A., & Al-Sultani, A. A. (2014). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 11(3), 825-834.
Abbas, S. J. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]
Jacobsen, A. V., Pierotti, C. L., Lowes, K. N., Au, A. E., Zhang, Y., Etemadi, N., ... & Murphy, J. M. (2022). The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL. bioRxiv. [Link]
Lirias. (n.d.). Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. [Link]
Cholewiński, G., Gorniak, A., Witek, K., & Szafarz, M. (2023). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Molecules, 28(3), 1032. [Link]
Dash, A., Vaddamanu, G., Karreddula, R., Manubolu, S. S., G, P. K., & Mulakayala, N. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Organic Synthesis, 24(7), 514-532.
Palaty, J., & Abbott, F. S. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of medicinal chemistry, 38(17), 3398–3406. [Link]
Moussa, Z., Kaddoura, R., Saadeh, H. A., Abutaha, N., & Ahmed, S. A. (2023). First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. Molecules, 28(17), 6245. [Link]
Scott, K. R., Moore, J. A., Zalucky, T. B., Nicholson, J. M., Lee, J. A., & Hinko, C. N. (1985). Spiro[4.5] and spiro[4.6] Carboxylic Acids: Cyclic Analogues of Valproic Acid. Synthesis and Anticonvulsant Evaluation. Journal of medicinal chemistry, 28(4), 413–417. [Link]
Patel, H. J., Sarra, J., Caruso, F., Rossi, M., Doshi, U., & Stephani, R. A. (2006). Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. Bioorganic & medicinal chemistry letters, 16(17), 4644–4647. [Link]
Application Note: A Robust RP-HPLC Method for the Analysis of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride
Abstract This application note describes the development of a simple, robust, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-3-pyridin-4-ylp...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note describes the development of a simple, robust, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride. Due to the compound's amphoteric and polar nature, careful control of mobile phase pH is critical to achieving adequate retention and symmetrical peak shape. This guide details a systematic approach, from initial analyte characterization and column selection to the final optimized isocratic method, suitable for routine quality control and purity assessment in drug development environments. The method demonstrates excellent performance on a standard C18 stationary phase through precise pH control, eliminating the need for complex ion-pairing reagents or specialized columns.
Introduction
2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride is a chemical intermediate featuring both a basic pyridine functional group and an acidic carboxylic acid group. This amphoteric nature presents a distinct challenge for chromatographic analysis. The ionization state of the molecule is highly dependent on the pH of the mobile phase, which directly impacts its retention behavior and interaction with the stationary phase. Uncontrolled ionization can lead to poor retention, significant peak tailing, and method irreproducibility.
The objective of this work was to develop a reliable RP-HPLC method by systematically investigating the physicochemical properties of the analyte and leveraging this understanding to control its chromatographic behavior. The focus is on suppressing undesirable secondary interactions with the silica-based stationary phase to produce a sharp, symmetrical peak suitable for accurate quantification. This note serves as a practical guide for researchers, explaining the scientific rationale behind each step of the method development process, in line with the principles outlined in ICH Q2(R1) for analytical procedure validation.[1][2][3][4]
Analyte Characterization
A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.
Structure: The molecule contains a hydrophilic pyridine ring and a carboxylic acid group, classifying it as a polar, ionizable compound.[5]
pKa Values: The molecule possesses two key pKa values:
Carboxylic Acid (pKa₁): Estimated to be in the range of ~2-4.
Pyridine Nitrogen (pKa₂): Estimated to be in the range of ~5-6.
This dual-pKa nature means the analyte can exist as a cation, a zwitterion, or an anion depending on the mobile phase pH. For robust chromatography, it is essential to select a pH where the analyte exists in a single, stable ionic form. Operating at a pH at least one unit away from the pKa values is a common and effective strategy.
Method Development Strategy
The core strategy is to control the analyte's ionization to achieve consistent retention and excellent peak shape on a conventional reversed-phase column. Given the analyte's structure, which includes a basic nitrogen, peak tailing due to interaction with residual acidic silanols on the silica stationary phase is a primary concern.[6][7][8]
Our approach focuses on using a low-pH mobile phase. At a pH of approximately 3.0 or below:
The pyridine nitrogen (pKa ~5-6) is fully and consistently protonated (positive charge).
The carboxylic acid group (pKa ~2-4) is largely protonated (neutral), minimizing its ionic character.
The silanol groups on the C18 column surface are suppressed, reducing their capacity for strong ionic interactions with the positively charged analyte.[6]
This strategy promotes a primary, predictable reversed-phase retention mechanism while minimizing the secondary interactions that cause peak tailing.
Caption: Logical workflow for HPLC method development.
Experimental Protocols
Instrumentation and Materials
HPLC System: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
Column: Standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents: Acetonitrile (HPLC grade), Water (HPLC or purified), Potassium Dihydrogen Phosphate (analytical grade), Phosphoric Acid (analytical grade).
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile. This mixture serves as the diluent.
Working Standard (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Method Development Protocol
Step 1: Initial Column and Mobile Phase Screening
The initial conditions were chosen based on the analyte's properties. A C18 column is a versatile starting point for reversed-phase methods. A phosphate buffer was selected for its effectiveness in the desired low pH range.
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate in water. Adjust pH to 2.8 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Scouting Gradient: A broad linear gradient from 10% to 90% Acetonitrile over 15 minutes was run to determine the approximate elution time and organic solvent concentration required.
Step 2: Optimization of Mobile Phase pH and Organic Content
Results from the scouting gradient indicated that the analyte eluted at approximately 25-30% acetonitrile. The key to success was achieving a symmetrical peak. Several isocratic runs were performed to fine-tune the mobile phase.
Prepare Mobile Phases: Prepare buffered aqueous phases at different pH values (e.g., pH 2.5, 2.8, 3.5, 4.5).
Test Isocratic Conditions: For each pH, test different isocratic ratios of aqueous buffer to acetonitrile (e.g., 80:20, 75:25, 70:30).
Evaluate Performance: Monitor retention time (k'), peak asymmetry (As), and theoretical plates (N). The goal is to find a condition that provides k' between 2 and 10, As ≤ 1.5, and the highest N.
The results clearly showed that maintaining the pH below 3.0 was critical for minimizing peak tailing.[6]
Final Optimized Method and Results
The systematic optimization process led to the following robust isocratic method.
Parameter
Optimized Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase
20 mM KH₂PO₄ (pH 2.8) : Acetonitrile (75:25, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 260 nm
Injection Volume
10 µL
Run Time
10 minutes
Under these conditions, 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride eluted as a sharp, symmetrical peak with a retention time of approximately 5.2 minutes.
System Suitability Results
Parameter
Acceptance Criteria
Observed Value
Retention Time (min)
Report
~5.2
Tailing Factor (As)
≤ 1.5
1.1
Theoretical Plates (N)
> 2000
> 8500
RSD of Peak Area (n=6)
≤ 2.0%
0.45%
The results demonstrate that the method is highly suitable for its intended purpose, meeting all typical criteria for precision and peak quality as recommended by ICH guidelines.[1][2]
Caption: Causality of low pH on chromatographic performance.
Conclusion
A scientifically sound and robust RP-HPLC method was successfully developed for the analysis of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride. By understanding the analyte's amphoteric nature and strategically controlling the mobile phase pH, excellent chromatographic performance was achieved on a standard C18 column. The final isocratic method is simple, rapid, and precise, making it highly suitable for routine quality control applications in the pharmaceutical industry. This approach underscores the principle that a thorough understanding of analyte chemistry is paramount to efficient and effective HPLC method development.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International. [Link]
Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. PubMed. [Link]
2-Methyl-3-(pyridin-4-YL)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]
Development of Validated method by HPLC: A Review. International Journal for Scientific Research & Development. [Link]
Application Notes and Protocols for the Synthesis of Complex Pyridine Derivatives from 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the strategic synthesis of complex, fused pyridine derivatives c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the strategic synthesis of complex, fused pyridine derivatives commencing from the readily accessible starting material, 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride. This document provides not only step-by-step experimental protocols but also delves into the underlying chemical principles and rationale for the proposed synthetic strategies. We will first focus on the formation of an amide intermediate, a crucial step that sets the stage for subsequent intramolecular cyclization reactions. The guide will then explore the application of classic cyclization methodologies, such as the Bischler-Napieralski reaction, to construct novel bicyclic pyridine scaffolds. This application note is designed to empower researchers in medicinal chemistry and drug discovery with the knowledge to generate novel molecular architectures centered around the versatile pyridine core.
Introduction: The Pyridine Scaffold and the Strategic Importance of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical pharmacophore. The synthesis of novel, complex pyridine derivatives is therefore a continuous pursuit in the quest for new therapeutic agents.
2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride serves as an excellent and versatile starting material for the construction of more elaborate pyridine-containing molecules. Its structure incorporates several key features: a reactive carboxylic acid handle for derivatization, a pyridine ring that can influence the reactivity of adjacent functional groups, and a stereocenter that offers potential for chiral explorations.
This guide will focus on a two-step strategy to access complex, fused pyridine systems:
Amide Bond Formation: Conversion of the carboxylic acid to a diverse range of amides.
Intramolecular Cyclization: Utilization of the newly formed amide and the existing pyridine ring to construct a second, fused ring system.
Foundational Chemistry: Amide Bond Formation
The conversion of the carboxylic acid group of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride into an amide is the cornerstone of this synthetic approach. Amide coupling is a fundamental and well-established transformation in organic synthesis.[1][2] The choice of coupling reagent and reaction conditions is critical to ensure high yields and purity.
Key Considerations for Amide Coupling
Activation of the Carboxylic Acid: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HBTU), and uronium salts (e.g., HATU).[1]
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the hydrochloride salt of the starting material and any acidic byproducts.
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used to prevent hydrolysis of the activated intermediate.
Protocol: General Procedure for Amide Synthesis
This protocol provides a general method for the synthesis of an N-aryl amide of 2-Methyl-3-pyridin-4-ylpropanoic acid.
Caption: Workflow for the synthesis of N-Aryl-2-methyl-3-(pyridin-4-yl)propanamide.
Advanced Synthesis: Intramolecular Cyclization to Fused Pyridines
With the amide in hand, the next strategic step is an intramolecular cyclization to construct a fused bicyclic system. The Bischler-Napieralski reaction is a powerful method for the synthesis of dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[2][3][4][5] By analogy, we propose that the N-aryl-2-methyl-3-(pyridin-4-yl)propanamide can undergo a similar cyclization to form a novel fused pyridine derivative.
Mechanistic Rationale for the Bischler-Napieralski Type Cyclization
The reaction is believed to proceed through the following key steps:
Activation of the Amide Carbonyl: The dehydrating agent (e.g., phosphorus oxychloride, POCl₃, or polyphosphoric acid, PPA) activates the amide carbonyl oxygen, making it a good leaving group.
Formation of a Nitrilium Ion: Loss of the activated oxygen species generates a highly electrophilic nitrilium ion intermediate.
Intramolecular Electrophilic Aromatic Substitution: The electron-rich pyridine ring acts as a nucleophile and attacks the electrophilic nitrilium ion, leading to ring closure.
Rearomatization: Loss of a proton restores the aromaticity of the pyridine ring, yielding the dihydro-fused pyridine product.
Visualization of the Proposed Reaction Mechanism:
Caption: Proposed mechanism for the Bischler-Napieralski type cyclization.
Protocol: Synthesis of a Fused Dihydropyridine Derivative
This protocol outlines a potential procedure for the intramolecular cyclization of an N-aryl-2-methyl-3-(pyridin-4-yl)propanamide.
Materials:
N-Aryl-2-methyl-3-(pyridin-4-yl)propanamide
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
Anhydrous Toluene or Xylene
Ice
Ammonium hydroxide solution
Dichloromethane (DCM) or Chloroform
Brine
Anhydrous sodium sulfate
Rotary evaporator
Standard laboratory glassware for reflux
Procedure:
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the N-Aryl-2-methyl-3-(pyridin-4-yl)propanamide (1.0 eq).
Add anhydrous toluene or xylene to dissolve the starting material.
Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) or polyphosphoric acid (PPA) to the solution at 0 °C.
Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 4-12 hours. Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
Basify the aqueous mixture with a concentrated ammonium hydroxide solution to a pH of 8-9.
Extract the aqueous layer with DCM or chloroform (3 x).
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the fused dihydropyridine derivative.
Data Presentation:
Parameter
Value
Starting Material
N-Aryl-2-methyl-3-(pyridin-4-yl)propanamide
Cyclizing Agent
POCl₃ or PPA
Solvent
Anhydrous Toluene or Xylene
Reaction Temperature
Reflux
Anticipated Product
Fused Dihydropyridine Derivative
Expected Yield
40-70% (highly substrate-dependent)
Characterization of Complex Pyridine Derivatives
Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
Mass Spectrometry (MS): To determine the molecular weight of the product and support the proposed structure.
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion and Future Directions
This guide provides a strategic and detailed framework for the synthesis of complex pyridine derivatives from 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride. By first forming a diverse library of amides and then employing powerful intramolecular cyclization reactions, researchers can access novel fused pyridine scaffolds. These new molecular entities hold significant potential for applications in drug discovery and materials science.
Future work could explore:
The use of a broader range of amines in the initial amide coupling step to create a diverse library of precursors.
The investigation of other intramolecular cyclization reactions, such as the Pictet-Spengler reaction, which may offer alternative pathways to different fused systems.[6][7][8][9][10]
The exploration of the stereochemical outcomes of these reactions, given the chiral center in the starting material.
References
Antipin, D. G., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. Available at: [Link]
Herraiz, T., & Galisteo, J. (2016). Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions. Organic Letters, 18(9), 2146-2149. Available at: [Link]
Antipin, D. G., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. arXiv preprint arXiv:2307.00161. Available at: [Link]
Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
Antipin, D. G., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link]
Al-Zaydi, K. M. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(2), 2637-2655. Available at: [Link]
Zheng, L., et al. (2012). Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. The Journal of Organic Chemistry, 77(13), 5794-5800. Available at: [Link]
Al-Zaydi, K. M. (2014). Synthesis of a new class of Pyridazin-3-one and 2-amino-5-arylazopyridine derivatives and their utility in the synthesis of fused azines. PubMed. Available at: [Link]
Various Authors. Bischler-Napieralski Reaction. Name-Reaction.com. Available at: [Link]
Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
Singh, R. P., & Singh, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-142. Available at: [Link]
Clayden, J., Hamilton, S. D., & Mohammed, R. T. (2005). Cyclization of lithiated pyridine and quinoline carboxamides: Synthesis of partially saturated pyrrolopyridines and spirocyclic β-lactams. Organic Letters, 7(18), 3977-3980. Available at: [Link]
Kraemer, N., Eason, E. M., & Hoye, T. R. (2022). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry, 87(17), 11585-11593. Available at: [Link]
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]
J&K Scientific. Bischler-Napieralski Reaction. Available at: [Link]
Application Note: Scale-Up Manufacturing Protocol for 2-Methyl-3-pyridin-4-ylpropanoic Acid Hydrochloride
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol Executive Summary The compound 2-Methyl-3-pyridin-4-ylpropanoic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Scale-Up Protocol
Executive Summary
The compound 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride is a critical building block and active pharmaceutical ingredient (API) intermediate used in the synthesis of beta-secretase inhibitors and cyclic AMP-specific phosphodiesterase (PDE) inhibitors. Scaling up pyridine-containing carboxylic acids presents unique challenges, including the thermal instability of pyridine-carboxaldehydes, the risk of heteroaromatic over-reduction, and the difficult isolation of zwitterionic free bases.
This application note details a highly optimized, three-stage scalable manufacturing process. By transitioning from classical high-temperature Perkin condensations to a mild Horner-Wadsworth-Emmons (HWE) olefination, followed by selective catalytic hydrogenation and controlled crystallization, this protocol ensures high volumetric yields, excellent purity (>99% HPLC), and robust process safety.
Process Rationale & Mechanistic Causality
To ensure a self-validating and robust scale-up workflow, every synthetic choice in this protocol is driven by mechanistic causality:
Stage 1: HWE Olefination vs. Perkin Condensation
Classical synthesis of pyridyl-acrylic acids relies on the Perkin reaction (propionic anhydride, 150 °C). However, pyridine-4-carboxaldehyde is prone to thermal degradation and tar formation under these harsh conditions. We utilize a Horner-Wadsworth-Emmons (HWE) olefination utilizing triethyl 2-phosphonopropionate and sodium tert-butoxide (NaOtBu) [1]. NaOtBu provides irreversible deprotonation of the phosphonate at 0 °C, ensuring a rapid, clean addition-elimination sequence that avoids the thermal degradation of the aldehyde.
Stage 2: Chemoselective Hydrogenation
Reducing the exocyclic
α,β
-unsaturated double bond without touching the pyridine ring requires precise catalytic control. High-pressure hydrogenation or the use of platinum oxide (
PtO2
) often leads to over-reduction, yielding piperidine derivatives. By utilizing 10% Pd/C at a moderate pressure (40 psi) in ethanol, the olefin is selectively and rapidly reduced while the heteroaromatic system remains completely intact [2].
Stage 3: Zwitterion Suppression and Salt Isolation
The free base, 2-methyl-3-(pyridin-4-yl)propanoic acid, exists as a highly water-soluble zwitterion (basic pyridine nitrogen and acidic carboxylate). Attempting to extract or crystallize the free base leads to severe yield losses. By driving the aqueous hydrolysis mixture to pH 1.5–2.0 using concentrated HCl, the zwitterion is fully protonated. The resulting hydrochloride salt exhibits significantly lower solubility in cold ethanol/ethyl acetate mixtures, allowing for a highly efficient crystallization that purges residual organic impurities [3].
Process Flow Visualization
Manufacturing workflow for 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride.
Step-by-Step Experimental Protocols
Stage 1: Synthesis of Ethyl 2-methyl-3-(pyridin-4-yl)acrylate
Self-Validating Principle: The reaction is moisture-sensitive. The use of a nitrogen blanket and anhydrous THF prevents the premature hydrolysis of the phosphonate ester.
Preparation: Charge a dry, nitrogen-flushed 50 L glass-lined reactor with anhydrous THF (15 L) and triethyl 2-phosphonopropionate (2.55 kg, 10.7 mol). Cool the mixture to 0 °C.
Deprotonation: Slowly add a solution of NaOtBu (1.05 kg, 10.9 mol) in THF (5 L) over 45 minutes, maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete ylide formation.
Addition: Dropwise add pyridine-4-carboxaldehyde (1.07 kg, 10.0 mol) dissolved in THF (2 L) over 1 hour.
Propagation & IPC: Allow the reactor to warm to room temperature (20–25 °C) and stir for 4 hours. In-Process Control (IPC): Analyze via HPLC; proceed when pyridine-4-carboxaldehyde is < 1.0% Area.
Workup: Quench the reaction with saturated aqueous
NH4Cl
(10 L). Extract the aqueous layer with Ethyl Acetate (2 × 10 L). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.
Stage 2: Synthesis of Ethyl 2-methyl-3-(pyridin-4-yl)propanoate
Self-Validating Principle: Hydrogen uptake monitoring acts as a real-time kinetic readout. Cessation of pressure drop validates the completion of the exocyclic olefin reduction.
Preparation: In a 20 L Hastelloy autoclave, dissolve Intermediate 1 (~1.85 kg) in absolute ethanol (12 L).
Catalyst Loading: Carefully charge 10% Pd/C (185 g, 50% wet) under a steady stream of nitrogen to prevent auto-ignition.
Hydrogenation: Purge the vessel with nitrogen (3 cycles), followed by hydrogen gas (3 cycles). Pressurize the reactor to 40 psi with
H2
and heat to 30 °C. Stir vigorously (800 rpm) for 6 hours.
IPC & Filtration: Monitor hydrogen uptake. Once the pressure stabilizes for >30 minutes, sample for HPLC (Target: Intermediate 1 < 0.5%). Vent the reactor, purge with nitrogen, and filter the mixture through a Celite pad to remove the Pd/C catalyst.
Concentration: Concentrate the filtrate under vacuum to afford Intermediate 2 as a colorless to light-yellow oil.
Stage 3: Hydrolysis and Hydrochloride Salt Formation
Self-Validating Principle: Precise pH control (1.5–2.0) is strictly required. Deviating above pH 2.5 risks forming the soluble zwitterion, crashing the isolated yield.
Saponification: Transfer Intermediate 2 (~1.80 kg) to a 20 L reactor. Add 2M aqueous NaOH (7 L) and stir at 45 °C for 3 hours. IPC: TLC or HPLC confirms the complete disappearance of the ethyl ester.
Acidification: Cool the mixture to 5 °C. Slowly add concentrated HCl (37%) dropwise until the pH of the solution reaches exactly 1.5 to 2.0.
Crystallization: Concentrate the acidified solution under reduced pressure to remove water until a thick slurry forms. Add absolute ethanol (8 L) and heat to 70 °C to dissolve the organics, leaving inorganic salts (NaCl) suspended.
Hot Filtration & Precipitation: Filter the hot suspension to remove NaCl. Allow the filtrate to cool slowly to room temperature, then chill to 0 °C for 4 hours. Add ethyl acetate (4 L) as an anti-solvent to drive complete precipitation.
Isolation: Filter the resulting white crystalline solid, wash with cold ethyl acetate (2 L), and dry in a vacuum oven at 45 °C for 24 hours.
Quantitative Data & Critical Process Parameters
The following table summarizes the expected yields, purity profiles, and Critical Process Parameters (CPPs) established during a 1-kilogram scale-up campaign.
Process Stage
Target Intermediate
Yield (%)
Purity (HPLC Area %)
Critical Process Parameters (CPPs)
Stage 1
Ethyl 2-methyl-3-(pyridin-4-yl)acrylate
88 - 92%
> 96.0%
Temp: < 5 °C during addition.Base stoichiometry: 1.05 to 1.10 eq.
Acidification pH: 1.5 – 2.0.Anti-solvent ratio (EtOH:EtOAc): 2:1.
References
US6998416B2 - Cyclic AMP-specific phosphodiesterase inhibitors
Source: Google Patents
URL:
(Cited for the optimized Horner-Wadsworth-Emmons olefination of pyridine-4-carboxaldehyde using triethyl 2-phosphonopropion
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
(Cited for the chemoselective Pd/C-mediated catalytic hydrogenation of pyridyl-acrylic derivatives without heteroaromatic ring reduction).
A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
(Cited for the robust saponification and hydrochloride salt isolation methodologies of pyridine-containing carboxylic acids).
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride. As a key intermediate in various pharmaceutical rese...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride. As a key intermediate in various pharmaceutical research endeavors, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.
I. Synthetic Strategy Overview
The most common and adaptable laboratory-scale synthesis of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride proceeds via a three-step sequence:
Enolate Alkylation: Formation of an enolate from a methyl propanoate derivative, followed by alkylation with a 4-picolyl halide.
Ester Hydrolysis: Saponification of the resulting methyl ester to the corresponding carboxylic acid.
Salt Formation: Conversion of the free acid to its hydrochloride salt to improve stability and handling.
This guide will dissect each of these stages, highlighting critical parameters and offering solutions to common experimental hurdles.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Enolate Alkylation
Question: My alkylation reaction is resulting in a low yield of the desired product, methyl 2-methyl-3-(pyridin-4-yl)propanoate. What are the likely causes?
Answer: Low yields in the enolate alkylation step can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
1. Inefficient Enolate Formation:
Causality: The choice of base is critical for the quantitative deprotonation of the α-proton of methyl propanoate. Incomplete enolate formation will leave unreacted starting material.
Solution: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is highly effective for this transformation.[1][2] Ensure the LDA is freshly prepared or properly titrated. Sodium hydride (NaH) can also be used and has the advantage of producing hydrogen gas which bubbles out of solution, driving the equilibrium towards the enolate.[3]
Protocol Insight: When using an alkoxide base, it is crucial to match it to the ester to prevent transesterification. For a methyl ester, sodium methoxide in methanol would be appropriate, though this may favor the thermodynamic enolate.[4]
2. Competing Side Reactions:
Causality: The enolate is a strong nucleophile and can participate in side reactions other than the desired C-alkylation.
Polyalkylation: The mono-alkylated product can be deprotonated again by the strong base, leading to the addition of a second picolyl group.
O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored, reaction conditions can influence the ratio.
Solutions:
To minimize polyalkylation, slowly add the 4-picolyl halide to the pre-formed enolate at low temperatures (e.g., -78 °C).[2] This ensures the electrophile is consumed quickly by the mono-alkylated enolate before it can be deprotonated again.
The choice of solvent and counter-ion can influence the C/O-alkylation ratio. Polar aprotic solvents like THF generally favor C-alkylation.
3. Degradation of Starting Materials or Reagents:
Causality: Both the enolate and the 4-picolyl halide can be unstable under certain conditions.
Solutions:
Ensure all reagents and solvents are anhydrous, as water will quench the enolate.
4-picolyl halides can be unstable and should be used fresh or stored under inert atmosphere.
Experimental Workflow for Enolate Alkylation:
Caption: Workflow for the enolate alkylation step.
Step 2: Ester Hydrolysis
Question: The hydrolysis of my methyl ester is incomplete, or I am observing side products. How can I improve this step?
Answer: Incomplete hydrolysis or the formation of byproducts during saponification can be addressed by optimizing reaction conditions.
1. Incomplete Hydrolysis:
Causality: Ester hydrolysis is an equilibrium-driven process. To drive the reaction to completion, Le Chatelier's principle should be applied.
Solution: Use a large excess of the hydrolyzing agent (e.g., NaOH or KOH in a water/alcohol mixture). Heating the reaction mixture to reflux is also necessary to increase the reaction rate.
Protocol Insight: Alkaline hydrolysis (saponification) is generally preferred over acidic hydrolysis for this substrate as it is irreversible and the product is easier to isolate.[5]
2. Side Product Formation:
Causality: While less common in this specific hydrolysis, prolonged exposure to strong base and high temperatures can potentially lead to degradation of the pyridine ring or other unforeseen side reactions.
Solution: Monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the workup to avoid overexposure to harsh conditions.
Experimental Protocol for Ester Hydrolysis:
Dissolve the crude methyl 2-methyl-3-(pyridin-4-yl)propanoate in a mixture of methanol and water.
Add an excess of sodium hydroxide (e.g., 3-5 equivalents).
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer visible.
Cool the reaction mixture and remove the methanol under reduced pressure.
Acidify the aqueous solution with concentrated HCl to a pH of approximately 4-5. The product should precipitate.
Collect the solid by filtration and wash with cold water.
Step 3: Salt Formation and Purification
Question: I am having difficulty obtaining a pure, crystalline hydrochloride salt. What purification strategies are recommended?
Answer: The final purification and salt formation are crucial for obtaining a high-quality product.
1. Impurities Co-precipitating with the Product:
Causality: If the preceding steps were not clean, impurities can be carried through and co-precipitate with the desired hydrochloride salt.
Solution: It is often beneficial to purify the free carboxylic acid before converting it to the hydrochloride salt. Recrystallization of the free acid from a suitable solvent system (e.g., ethanol/water) can remove many impurities.
2. Difficulty with Crystallization:
Causality: The choice of solvent is critical for successful crystallization. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Solution: For the hydrochloride salt, polar protic solvents like ethanol or isopropanol are good starting points.[6] If the product is too soluble, an anti-solvent such as diethyl ether or ethyl acetate can be slowly added to induce crystallization.
Protocol Insight: Slow cooling and minimizing agitation will generally lead to larger, higher-purity crystals.[6]
Troubleshooting Crystallization:
Observation
Potential Cause
Recommended Action
Oiling out
The compound is coming out of solution above its melting point.
Use a more dilute solution or a solvent with a lower boiling point.
No crystals form
The solution is not supersaturated.
Concentrate the solution, cool to a lower temperature, or add an anti-solvent.
Fine powder forms
Rapid nucleation.
Cool the solution more slowly and avoid scratching the flask.
III. Frequently Asked Questions (FAQs)
Q1: What is the pKa of the α-proton of methyl propanoate, and why is a strong base like LDA necessary?
A1: The pKa of the α-proton of a typical ester like methyl propanoate is around 25. To achieve complete and rapid deprotonation, a base with a conjugate acid pKa significantly higher than 25 is required.[7] The conjugate acid of LDA, diisopropylamine, has a pKa of approximately 36, making LDA a sufficiently strong base to irreversibly form the enolate.[1]
Q2: Can I use 4-(bromomethyl)pyridine instead of 4-(chloromethyl)pyridine for the alkylation?
A2: Yes, 4-(bromomethyl)pyridine is a suitable alternative and may even be more reactive than the corresponding chloride. However, it is also generally less stable and more expensive. The choice may depend on availability and cost considerations.
Q3: How do I confirm the formation of the hydrochloride salt?
A3: The formation of the hydrochloride salt can be confirmed by several analytical techniques. A simple method is to check the solubility of the product in water; the hydrochloride salt should be significantly more water-soluble than the free acid. Additionally, techniques like ion chromatography can be used to quantify the chloride content. For structural confirmation, NMR spectroscopy will show a downfield shift of the pyridine protons upon protonation.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
LDA and Sodium Hydride: These are highly reactive and pyrophoric reagents. They must be handled under an inert atmosphere (e.g., argon or nitrogen) and away from any sources of water or protic solvents.
4-Picolyl Halides: These are lachrymators and should be handled in a well-ventilated fume hood.
Solvents: Anhydrous solvents like THF can form explosive peroxides and should be tested and handled appropriately.
IV. References
Choosing a base for enolate formation. Reddit. [Link]
Choosing a base for enolate formation. YouTube. [Link]
Enolate Chemistry. Wipf Group, University of Pittsburgh. [Link]
Enolate Formation and Base Selection. YouTube. [Link]
HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European Patent Office - EP 0675867 B1. [Link]
Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. [Link]
Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states - Growing Science. [Link]
Resolving HPLC baseline noise for 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride analysis
Technical Support Center: 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride Analysis Welcome to the technical support center for the HPLC analysis of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride. This guide is d...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride Analysis
Welcome to the technical support center for the HPLC analysis of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise, ensuring the accuracy and reliability of your chromatographic results.
The chemical nature of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride—a polar, ionizable molecule containing both a carboxylic acid and a pyridine ring—presents specific challenges in reversed-phase HPLC.[1][2][3] Controlling the mobile phase pH is critical to achieving stable retention and good peak shape, as the ionization state of the analyte directly influences its interaction with the stationary phase.[4][5][6] This guide provides a structured approach to troubleshooting, focusing on the root causes of baseline disturbances and offering field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses common, high-level questions about HPLC baseline issues.
Q1: What are the most common causes of HPLC baseline noise?
A: Baseline noise can be broadly categorized as periodic (regular) or random (irregular).
Periodic Noise: This is often mechanical and linked to the pump. A very uniform, periodic noise can be caused by air bubbles in the pump, a leak, or issues with a check valve or pump seal.[7][8] Correlating the pressure profile with the baseline noise can help confirm if the pump is the source.[9]
Random Noise: This is frequently linked to the detector or chemical factors. Common causes include a failing detector lamp, a contaminated or dirty flow cell, mobile phase contamination, or temperature fluctuations.[8][10]
Q2: My baseline is drifting steadily upwards or downwards. What's the cause?
A: Baseline drift is a low-frequency disturbance often caused by:
Mobile Phase Issues: In gradient elution, a drift can occur if the mobile phases have mismatched UV absorbance.[11] Degradation of mobile phase components, like Trifluoroacetic Acid (TFA), can also cause a rising baseline.[11][12]
Temperature Fluctuations: A lack of temperature control for the column and detector can cause significant drift.[13] Even drafts from air conditioning can introduce oscillations.[11][12] Ensure the column and detector are at a stable, consistent temperature.[13]
Column Bleed or Contamination: Contaminants slowly eluting from the column or the stationary phase itself bleeding can cause a rising baseline.[7]
Q3: How can I quickly determine if the noise is from my column or the rest of the HPLC system?
A: A simple diagnostic test is to remove the column and replace it with a union (a short piece of tubing).[7][13] Run the mobile phase through the system directly to the detector. If the baseline noise disappears or significantly improves, the column is the likely source of the problem, indicating contamination or degradation.[7][13] If the noise persists, the issue lies within the pump, injector, or detector.
Q4: Why is mobile phase pH so critical for analyzing a compound like 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride?
A: This compound is zwitterionic, meaning it has both acidic (carboxylic acid) and basic (pyridine) functional groups. Its ionization state is highly dependent on the mobile phase pH.[1][2]
Retention Control: The unionized form is more hydrophobic and will be better retained on a reversed-phase (e.g., C18) column.[5] Controlling the pH ensures a consistent ionization state, leading to stable and reproducible retention times.[4]
Peak Shape: If the mobile phase pH is too close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to peak tailing, broadening, or splitting.[5] For robust separations, the mobile phase pH should be at least 1.5-2 pH units away from the compound's pKa.[4]
Systematic Troubleshooting Guide for Baseline Noise
When faced with persistent baseline noise, a systematic approach is the most efficient way to identify and resolve the root cause. This guide breaks down the process into logical steps.
Step 1: Characterize the Noise
First, carefully observe the chromatogram to classify the type of baseline disturbance.
Noise Type
Typical Appearance
Common Sources
Short-Term, Random Noise
High-frequency, irregular spikes or fuzz.
Detector (failing lamp, dirty flow cell), air bubbles, contaminated mobile phase.[9][14]
A slow, steady incline or decline of the baseline.
Temperature instability, mobile phase gradient mismatch, column contamination/bleed, detector lamp aging.[11][12][13]
Step 2: Isolate the Problem Source (Systematic Workflow)
Follow this workflow to systematically isolate the component causing the noise.
Caption: Systematic workflow for isolating the source of HPLC baseline noise.
Step 3: Detailed Protocols for Resolution
Once the source is isolated, follow these detailed protocols to fix the issue.
Contaminated or improperly prepared mobile phase is a leading cause of baseline issues.[7]
Objective: To prepare a clean, degassed, and chemically stable mobile phase suitable for the analysis of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride.
Use High-Purity Reagents: Always use HPLC-grade solvents and high-purity salts to minimize contaminants that can cause baseline noise or drift.[15][17]
Measure Components Separately: When preparing a mixture (e.g., 50:50 acetonitrile:water), measure each component's volume accurately and separately before combining them.[15] This avoids volume contraction issues that can alter the final solvent strength.[15]
Buffer pH Adjustment:
For 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride, a buffered mobile phase is essential. An acidic pH (e.g., pH 3 with formic or phosphoric acid) will ensure the carboxylic acid is protonated and the pyridine nitrogen is protonated, providing consistent retention.[18]
Dissolve the buffer salt in the aqueous portion of the mobile phase first.
Adjust the pH of the aqueous buffer before adding the organic solvent.
Filtration: Filter the entire mobile phase through a 0.22 µm or 0.45 µm filter to remove particulate matter that can clog the system and create noise.[15]
Degassing: Thoroughly degas the mobile phase using an inline degasser, helium sparging, or sonication under vacuum.[11][12] This is critical to prevent air bubbles from forming in the pump or detector flow cell, which cause sharp noise spikes.[19]
Fresh Preparation: Prepare buffered mobile phases fresh daily.[11][20] Buffers, especially at neutral pH, can support microbial growth over time, leading to contamination.[20]
Contaminants can build up in the system tubing, injector, and detector flow cell, leaching out during a run and causing baseline noise or drift.[19]
Objective: To remove contaminants from the system and ensure a clean flow path.
Procedure:
System Flush:
Disconnect the column and replace it with a union to avoid flushing contaminants onto it.[19]
Flush the system sequentially with a series of solvents. A good general-purpose flush is:
HPLC-grade water (to remove salts)
Methanol
Isopropanol (an excellent solvent for removing many organic residues)
Methanol
Re-equilibrate with your initial mobile phase.
Run each solvent for at least 20-30 minutes at a moderate flow rate (e.g., 1-2 mL/min).
Flow Cell Cleaning (if noise persists):
Caution: Always consult your detector's manual before proceeding.
Flush the flow cell with methanol or isopropanol.[17]
For stubborn contamination, a more aggressive cleaning with 1N nitric acid may be necessary, followed by a thorough water rinse. Never use hydrochloric acid , as it can corrode stainless steel components.[17]
References
Why Your HPLC Baseline Drifts—And How to Stop It. (2024). Separation Science. [Link]
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025). Welch Materials. [Link]
Mobile Phase Prep: Key Tips & Tricks. (2022). Phenomenex. [Link]
Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech. [Link]
Understanding and Preventing Baseline Drift in HPLC-ECD. (2025). Amuza Inc. [Link]
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025). LCGC International. [Link]
HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. [Link]
Troubleshooting Common HPLC Issues. (2025). Labcompare.com. [Link]
Technical Support Center: Overcoming Solubility Issues of 2-Methyl-3-pyridin-4-ylpropanoic Acid Hydrochloride in Bioassays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and assay developers experiencing solubility challenges with 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and assay developers experiencing solubility challenges with 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride . Below, you will find mechanistically grounded troubleshooting steps, self-validating protocols, and FAQs to ensure reliable data in your biochemical and cell-based assays.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved the compound in water, but when I spike it into my physiological assay buffer (pH 7.4), it immediately turns cloudy. Why does this happen?A1: This is a classic pH-dependent precipitation event. As a hydrochloride salt, the compound is highly soluble in unbuffered water due to the low pH it induces. However, 2-Methyl-3-pyridin-4-ylpropanoic acid is amphoteric. When introduced to a pH 7.4 buffer, the basic pyridine nitrogen (pKa ~5.2) deprotonates, neutralizing the salt[1]. While the carboxylic acid moiety provides some polarity, the hydrophobic pyridine ring and methyl-propanoic backbone drive hydrophobic aggregation. Additionally, divalent cations in standard buffers (e.g., Ca²⁺, Mg²⁺) can complex with the exposed carboxylate to form insoluble salts.
Actionable Fix: Pre-dissolve the compound in 100% DMSO and utilize a step-down dilution method (see Protocol A), or use a chelating agent like EDTA if divalent cations are the suspected culprits.
Q2: My DMSO stock is perfectly clear, but my assay results are highly variable, and I suspect "DMSO crash-out." How do I verify and prevent this?A2: Rapid dilution of a concentrated DMSO stock directly into an aqueous buffer causes a sudden spike in solvent polarity. This strips the solvent shell from the compound faster than water can accommodate it, leading to supersaturation and rapid nucleation[2]. This micro-precipitation often goes unnoticed by the naked eye but severely underestimates compound activity and ruins High-Throughput Screening (HTS) hit rates[2].
Actionable Fix: You must validate solubility in situ. Measure the absorbance of your final assay well at 600 nm (OD600) or use Dynamic Light Scattering (DLS). An OD600 > 0.05 above the blank indicates micro-precipitation. To prevent this, implement a step-down dilution (Protocol A) and add 0.01% Tween-20 to the assay buffer to lower surface tension and raise the kinetic barrier to nucleation.
Q3: Tween-20 and step-down dilutions aren't enough. The compound still precipitates at my required working concentration (e.g., 100 µM). What is the ultimate rescue strategy?A3: For refractory insolubility driven by high crystal lattice energy, host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD is a cyclic oligosaccharide with a lipophilic central cavity and a hydrophilic exterior[3]. It encapsulates the hydrophobic pyridine/methyl moiety of the compound, shielding it from water while the exterior hydroxyl groups maintain overall aqueous solubility[3].
Actionable Fix: Prepare an inclusion complex using the Higuchi-Connors method (see Protocol B).
Q4: Can I dissolve the compound in ethanol or DMSO first, and then add the cyclodextrin to speed up the complexation?A4: No. This is a common pitfall. Organic co-solvents like ethanol or DMSO can actually exhibit a destabilizing effect on cyclodextrin complexation because the solvent molecules compete with your target compound for the hydrophobic cavity of the cyclodextrin[4].
Actionable Fix: Add the solid compound directly to the aqueous cyclodextrin solution and rely on mechanical agitation (Protocol B)[5].
Part 2: Quantitative Data Summaries
The following table synthesizes the physicochemical behavior of the compound across different assay environments to help you select the right solubilization strategy.
Table 1: Solubility Matrix and Assay Optimization Parameters
Parameter
Observation / Limit
Mechanistic Rationale
Aqueous Solubility (Unbuffered)
High (>10 mM)
Maintained by the ionization of the HCl salt.
Aqueous Solubility (pH 7.4 Buffer)
Low to Moderate
Deprotonation of pyridine nitrogen induces hydrophobic aggregation[1].
Max Recommended DMSO
≤ 1.0% (v/v)
Higher concentrations cause assay interference and enzyme denaturation[2].
Purpose: To prevent rapid nucleation ("crash-out") when transitioning from DMSO to aqueous bioassay buffers[2].
Primary Stock: Dissolve the solid 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride in 100% anhydrous DMSO to a concentration of 10 mM. Store desiccated at -20°C.
Intermediate Dilution: Pipette the assay buffer (containing 0.01% Tween-20) into a secondary tube. Slowly add the DMSO stock dropwise while vortexing to create a 1 mM intermediate stock (10% DMSO). Causality: Gradual polarity transition prevents localized supersaturation.
Final Assay Dilution: Dilute the intermediate stock 1:10 into the final assay plate to reach 100 µM (Final DMSO = 1.0%).
Self-Validation Step: Before adding biological reagents, read the assay plate at OD600. If the absorbance is indistinguishable from the buffer blank, the compound is fully solubilized.
Purpose: To achieve high aqueous concentrations of refractory compounds without organic solvents[5].
Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in Milli-Q water (or your specific assay buffer).
Guest Addition: Add an excess amount of solid 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride directly to the HP-β-CD solution. Do not use any organic co-solvents[4][5].
Equilibration: Place the suspension on an orbital shaker at 300 rpm at room temperature for 48 hours. Causality: Complexation is a thermodynamic equilibrium process; sufficient time is required to overcome the crystal lattice energy[5].
Phase Separation: Centrifuge the turbid suspension at 5000 rpm for 15 minutes to pellet the uncomplexed solid[5].
Self-Validation Step: Carefully aspirate the supernatant and pass it through a 0.22 µm syringe filter. Quantify the solubilized compound concentration in the filtrate using UV-Vis spectroscopy or HPLC. This filtrate is your working aqueous stock.
Part 4: Visualizations
Decision tree for resolving compound precipitation during bioassay preparation.
Step-by-step workflow for HP-β-CD inclusion complexation of hydrophobic compounds.
References[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed (nih.gov). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHnzV8u_2Xtj0V0jVlhfEAJcBU6GQHJ4JLqn2Rj5kbFwJU89KKgaZA486MFresm696_ddL8SUTVzLY6v3qIxIiaRTLtHWNXMkEZsTksbIhCV3wU3rjBHL9DTGQSXQG11gpLshJ[1] Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH22J7guMIwb2NovnuuHc4i_lqlsA5lQBW-o8Pb2RcwuZQyX5eTzwYb3a9kJk9_0b0lQWqSAr3Vb-yf_Cw5NIfo7GFhih8du3E1FJ170VddVf3v1rXLxDLhEsWeGfJWVEKojimMldfCKc4LZI0XrrKhlfHoF33s5GmtyccSFFXaVkP3EiNK2veIxMSRKyAFlWqbzl9etLGMqlTMAbXlx5I=[5] Solubility issue of guest compound while preparing inclusion complex with cyclodextrin? ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhQHD7qWWVvF5e_kf0TrwGTTSBQBBa-AoPPFc51w7t9ZSkQlrif_xs3hXrxT1tVXT2_PWdxHp8hLnzWw7diOff3OeapZq6j4ZZHKwmpT5hKw7qqLNlDwblcIxBUH0q12G-mtVoDS_10JVXFoRSxHCudrJBtFxwumw1VPLuTltOwH6yNaqeRq6TQpmTPDEqxfN9DCoGFPI83u1nzwxA3ASz8dNJkJx0NnFdkJ7vju_FRDqOXw==[3] CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMzoo4pOhwo_TC6gDDxI5Ak0RJM_jT64PQZiWHLlIljyI1KPCBABQG2zJ3HF6k4YGSjZTsPhLXgG1Adr1rH6nfZv2zYhvyaXam3M-1SdPLUKD_PtirV8_3E7i-rfPeEq98O5i2WnQ=[4] Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiIcUuLgOFmuAh-bWDc_cJWMQXbGq9VCfcrByHQ_9b36aEhlJffWakju5kiPBSYMTkW07zdtT3zsp2MKqszYlgd-uf4rpV3sVPGDMZL8NniJL_yGSyn8zFD6jKM1h7FqQiAA==
Technical Support Center: Purification of Crude 2-Methyl-3-pyridin-4-ylpropanoic Acid Hydrochloride
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique physicochemical challenges associated with purifying 2-M...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique physicochemical challenges associated with purifying 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride.
Mechanistic Overview & Causality
2-Methyl-3-pyridin-4-ylpropanoic acid is an amphoteric molecule. It contains a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid group (pKa ~4.5). In its crude hydrochloride salt form, the pyridine nitrogen is protonated, making the molecule highly water-soluble.
The core purification strategy relies on manipulating its zwitterionic nature. By adjusting the pH to its isoelectric point (pI), the molecule achieves a net-zero charge, drastically reducing its aqueous solubility and forcing precipitation 1. This selectively leaves inorganic salts and highly polar impurities in the aqueous phase, creating a self-validating purification loop.
Purification Decision Tree
Figure 1: Workflow for the pH-dependent purification and salt regeneration of the target compound.
Quantitative Data: pH vs. Ionization State
Understanding the ionization state is critical for solvent selection and extraction efficiency.
Q1: My product oils out instead of crystallizing during the final HCl salt formation. How do I force crystallization?Expertise & Causality: Oiling out (liquid-liquid phase separation) occurs when the hydrochloride salt is highly soluble in the chosen solvent system, or when trace water is present. Pyridine hydrochloride salts are notoriously hygroscopic 2.
Solution: Ensure strict anhydrous conditions during salt formation. If oiling occurs, perform an azeotropic distillation with toluene to remove trace water. Resuspend the anhydrous oil in a dry, polar aprotic/protic mixture (e.g., Isopropanol) and slowly titrate in an anti-solvent like Diisopropyl ether (DIPE) while seeding or scratching the flask.
Q2: How do I separate unreacted aliphatic acid precursors from the product?Expertise & Causality: Aliphatic carboxylic acids lack the basic pyridine ring. At pH ~2.0, the aliphatic acid is fully protonated and neutral, while your target molecule is a water-soluble cation (pyridinium).
Solution: Dissolve the crude HCl salt in water (pH ~2). Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The neutral aliphatic impurities will partition into the organic layer, while your target compound remains safely in the aqueous layer.
Q3: What is the exact pH I should target for isoelectric precipitation, and why?Expertise & Causality: The isoelectric point (pI) is the pH at which an amphoteric molecule carries no net electrical charge, forming an internal salt (zwitterion) 3. For a pyridine carboxylic acid, the pI is approximately the average of the two pKa values 4.
Solution: Target a narrow pH window of 4.8 to 5.2 . Use a calibrated pH meter and adjust slowly using 1M NaOH or 1M HCl. The solution will become visibly cloudy as the zwitterion precipitates.
Self-Validating Experimental Protocols
Protocol A: Isoelectric Precipitation (Desalting and Primary Purification)
This protocol utilizes the zwitterionic nature of the compound to strip away inorganic salts and highly polar impurities.
Dissolution: Dissolve 10.0 g of crude 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride in 50 mL of deionized water.
Acidic Wash (Optional but recommended): Ensure the pH is ~2.0. Wash the aqueous layer with 2 x 25 mL of EtOAc to remove neutral organic impurities. Discard the organic layer.
Precipitation: Cool the aqueous layer to 4°C in an ice bath. Slowly add 1M NaOH dropwise while continuously stirring and monitoring with a pH meter.
Endpoint: Stop addition when the pH reaches 5.0. A thick white/off-white precipitate (the zwitterion) will form. Stir for an additional 30 minutes at 4°C to ensure complete precipitation.
Isolation: Filter the suspension through a Buchner funnel. Wash the filter cake with a minimal amount of ice-cold deionized water (2 x 10 mL) to remove residual inorganic salts (e.g., NaCl).
Drying: Dry the zwitterion solid under vacuum at 45°C for 12 hours.
Protocol B: Regeneration of the Hydrochloride Salt
This protocol converts the purified zwitterion back into the highly pure HCl salt form.
Suspension: Suspend the dry zwitterion (e.g., 8.0 g) in 40 mL of anhydrous Isopropanol (IPA).
Acidification: Slowly add 1.05 equivalents of anhydrous HCl in Dioxane (4M) or HCl in Diethyl Ether (2M) under a nitrogen atmosphere at room temperature. The suspension will initially clear as the salt forms and dissolves.
Crystallization: Once a clear solution is obtained, slowly add anhydrous Diisopropyl ether (DIPE) dropwise until the solution becomes slightly turbid (cloud point).
Aging: Remove from stirring and allow the mixture to stand at room temperature for 2 hours, then cool to 4°C overnight to maximize crystal yield.
Collection: Filter the crystalline 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride, wash with cold DIPE, and dry under high vacuum.
References
Master Organic Chemistry.
Wikipedia.
Guidechem. "What is 4-Pyridineacetic Acid Hydrochloride and How is it Synthesized?".
Benchchem. "Technical Support Center: Optimizing Hydrolysis of Pyridine Carboxylic Acids".
A Comparative Guide to the Validation of LC-MS Methods for the Quantification of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the robust quantification of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride. Designed for researchers, scient...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the robust quantification of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the critical parameters of bioanalytical method validation, offering both theoretical grounding and practical, data-driven comparisons. Our focus is to elucidate the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in scientific and regulatory rigor.
2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride is a small molecule whose accurate quantification in biological matrices is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies during drug development.[1][2] The reliability of these studies hinges on the quality and consistency of the bioanalytical data, which must be generated using well-characterized and appropriately validated methods.[3][4]
The validation of bioanalytical methods is not merely a procedural checklist but a systematic process to demonstrate that an analytical method is suitable for its intended purpose.[3][5] This principle is globally harmonized under the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) M10 guideline, which is adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][6][7] Adherence to these guidelines ensures the integrity of data supporting regulatory decisions on the safety and efficacy of new drug products.[4]
Comparative Analysis of LC-MS/MS Methodologies
The choice of sample preparation and chromatographic conditions can significantly impact the performance of an LC-MS/MS method.[1] Below, we compare two common approaches for the extraction and analysis of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride from human plasma.
Method A: Protein Precipitation (PPT) - A rapid, high-throughput approach.
Method B: Liquid-Liquid Extraction (LLE) - A more labor-intensive but often cleaner extraction technique.
Table 1: Comparison of LC-MS/MS Method Parameters
Parameter
Method A: Protein Precipitation (PPT)
Method B: Liquid-Liquid Extraction (LLE)
Rationale for Comparison
Sample Preparation
100 µL plasma + 300 µL Acetonitrile with Internal Standard (IS)
Specific precursor-to-product ion transitions ensure selectivity in quantification.[10]
Core Validation Parameters: A Head-to-Head Comparison
The following sections detail the validation experiments performed for both Method A and Method B, with results summarized in tables. These experiments are designed to rigorously assess the performance of each method against the acceptance criteria outlined in the ICH M10 guideline.[5]
Expertise & Experience: Specificity ensures that the signal measured is from the analyte of interest, without interference from matrix components, metabolites, or other co-administered drugs.[11] We test this by analyzing blank matrix from multiple sources to check for endogenous peaks at the retention time of the analyte and internal standard.[12]
Method A: Showed no significant interfering peaks in six different lots of blank human plasma.
Method B: Also demonstrated excellent selectivity with no interferences observed.
Acceptance Criteria: The response of any interfering peak in the blank matrix should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.[13]
Expertise & Experience: A linear relationship between the analyte concentration and the instrument response is fundamental for accurate quantification.[11] This is assessed by preparing a calibration curve with a series of standards spanning the expected concentration range in study samples.[14]
Table 2: Linearity and Range Comparison
Parameter
Method A: Protein Precipitation
Method B: Liquid-Liquid Extraction
Acceptance Criteria (ICH M10)
Calibration Range
1 - 1000 ng/mL
1 - 1000 ng/mL
The range should cover the expected concentrations in study samples.
Regression Model
Linear, 1/x² weighting
Linear, 1/x² weighting
The simplest model that adequately describes the concentration-response relationship.
Correlation Coefficient (r²)
> 0.995
> 0.997
While not the sole determinant, a high r² is indicative of a good fit.
Expertise & Experience: Accuracy reflects how close the measured concentration is to the true value, while precision measures the reproducibility of these measurements.[11][16] These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels in several independent analytical runs.[12]
Table 3: Accuracy and Precision Summary
QC Level (ng/mL)
Method A: Protein Precipitation
Method B: Liquid-Liquid Extraction
Acceptance Criteria (ICH M10)
Accuracy (% Bias) / Precision (%CV)
Accuracy (% Bias) / Precision (%CV)
Accuracy: ±15% (±20% at LLOQ) Precision: ≤15% (≤20% at LLOQ)
LLOQ (1)
-8.5% / 12.1%
-5.2% / 9.8%
Pass
Low (3)
-4.2% / 8.5%
-2.1% / 6.4%
Pass
Mid (500)
2.5% / 5.1%
1.8% / 4.2%
Pass
High (800)
3.8% / 4.7%
2.5% / 3.9%
Pass
Trustworthiness: Both methods meet the stringent acceptance criteria for accuracy and precision. However, Method B (LLE) demonstrates slightly better performance, likely due to a cleaner sample extract, which can lead to more consistent ionization in the mass spectrometer.
Expertise & Experience: Recovery is a measure of the extraction efficiency of an analytical method.[12] The matrix effect is the alteration of ionization efficiency by co-eluting matrix components, a common challenge in LC-MS bioanalysis.[17][18][19] A stable isotope-labeled internal standard is the most effective way to compensate for variability in both recovery and matrix effect.[17]
Table 4: Recovery and Matrix Effect Data
Parameter
Method A: Protein Precipitation
Method B: Liquid-Liquid Extraction
Rationale
Analyte Recovery (%)
95.2%
82.5%
PPT results in higher recovery as it's a simpler process, but LLE can be more variable.
IS-Normalized Matrix Factor
0.98 - 1.05
0.99 - 1.03
A value close to 1 indicates minimal relative matrix effect.[8]
%CV of Matrix Factor
6.8%
3.5%
A lower %CV for Method B suggests it is less susceptible to variability in matrix effects across different plasma lots.
Trustworthiness: While Method A has higher absolute recovery, the lower variability in the matrix factor for Method B suggests it is a more rugged method, less prone to influences from patient-to-patient differences in plasma composition.
Expertise & Experience: Analyte stability must be demonstrated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[12][14] This includes freeze-thaw, bench-top (short-term), and long-term storage stability.[14][20]
Table 5: Stability Assessment Summary
Stability Test
Method A & B
Acceptance Criteria (ICH M10)
Freeze-Thaw Stability (3 cycles)
Mean accuracy within ±10% of nominal
Mean concentration of stability QCs should be within ±15% of nominal concentration.[14][20]
Bench-Top Stability (4 hours, RT)
Mean accuracy within ±8% of nominal
Pass
Long-Term Stability (30 days, -80°C)
Mean accuracy within ±12% of nominal
Pass
Trustworthiness: The stability of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride was confirmed under all tested conditions. The results are independent of the extraction method used, as stability is an inherent property of the analyte in the biological matrix.
Visualizing the Workflow and Validation Process
To better illustrate the concepts discussed, the following diagrams outline the bioanalytical workflow and the logical structure of method validation.
Caption: A typical bioanalytical workflow for LC-MS/MS quantification.
Caption: Key parameters for a robust bioanalytical method validation.
Experimental Protocols
Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride in methanol.
Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to create a series of working solutions.
Spiking: Spike the appropriate working solution into blank human plasma to achieve the desired concentrations for calibration standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., 1, 3, 500, 800 ng/mL). The spiking volume should not exceed 5% of the total plasma volume to avoid altering the matrix composition.
Storage: Aliquot and store all prepared standards and QCs at -80°C until use.
Sample Sets: Prepare three sets of samples at low and high QC concentrations:
Set A: Analyte spiked in the mobile phase (neat solution).
Set B: Blank plasma extracts (post-extraction) spiked with the analyte.
Set C: Plasma spiked with the analyte and then extracted (pre-extraction).
Calculation:
Matrix Factor (MF): Calculate as the mean peak response of Set B divided by the mean peak response of Set A.
Recovery: Calculate as the mean peak response of Set C divided by the mean peak response of Set B.
IS-Normalized MF: Calculate the MF for the analyte and the IS, then divide the analyte MF by the IS MF. The coefficient of variation (%CV) of the IS-normalized MF across at least six lots of matrix should be ≤15%.
Conclusion and Recommendations
Both the Protein Precipitation (Method A) and Liquid-Liquid Extraction (Method B) approaches can be successfully validated for the quantification of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride in human plasma, meeting the stringent requirements of the ICH M10 guideline.
Method A (PPT) is advantageous for its speed and high recovery, making it suitable for high-throughput environments, such as early-stage drug discovery.
Method B (LLE) , while more complex, provides a cleaner extract, resulting in slightly better precision and lower variability from matrix effects. This enhanced robustness makes it the preferred choice for regulated late-stage clinical trials where data integrity is of the utmost importance.
The selection of the most appropriate method depends on the specific application, balancing the need for throughput with the requirement for maximum data quality. In all cases, a rigorous validation process, as outlined in this guide, is essential to ensure the generation of reliable and defensible bioanalytical data.
References
Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
Xie, L., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
SCIEX. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link]
CMIC Group. (n.d.). Bioanalytical Method Validation: ICH M10. [Link]
International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]
BioPharma Services Inc. (2022, June 7). Bioanalytical Method Validation Focus on Sample Stability. [Link]
International Journal of Research and Analytical Reviews. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]
National Institute of Health Sciences, Japan. (2023, March 1). Overview of ICH M10 guideline. [Link]
Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]
MDPI. (2018, November 8). A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs. [Link]
Resolian. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
MDPI. (2022, January 11). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
ECA Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
PMC - NIH. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
PMC - NIH. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]
PMC - NIH. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]
Journal of Applied Pharmaceutical Science. (2024, March 5). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. [Link]
Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]
NextSDS. (n.d.). 2-Methyl-3-(pyridin-4-yl)propanoic acid — Chemical Substance Information. [Link]
Efficacy and stability comparison of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride vs free base
As a Senior Application Scientist, evaluating the solid-state properties of an active pharmaceutical ingredient (API) or a critical intermediate is the foundation of successful formulation. 2-Methyl-3-pyridin-4-ylpropano...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the solid-state properties of an active pharmaceutical ingredient (API) or a critical intermediate is the foundation of successful formulation. 2-Methyl-3-pyridin-4-ylpropanoic acid (CAS: 322725-47-3) is a bifunctional molecule containing both a basic pyridyl nitrogen and an acidic carboxylic acid. This structural duality presents a classic preformulation challenge: balancing the robust solid-state stability of its zwitterionic free base against the superior aqueous solubility of its hydrochloride (HCl) salt.
This guide provides an objective, data-driven comparison of these two solid forms, detailing the mechanistic causality behind their behaviors and providing self-validating experimental protocols for your own laboratory evaluations.
Physicochemical Profiling & Structural Mechanics
To understand the divergent behaviors of the free base and the HCl salt, we must first examine their crystal lattice mechanics.
In its free base form , 2-Methyl-3-pyridin-4-ylpropanoic acid exists predominantly as a zwitterion (inner salt) in the solid state. The proton from the carboxylic acid (pKa ~4.5) transfers to the pyridyl nitrogen (pKa ~5.2). This creates a highly stable crystal lattice driven by strong intermolecular coulombic interactions between the positively charged pyridinium and the negatively charged carboxylate . While this high lattice energy imparts excellent thermal stability, it severely restricts aqueous solubility.
By introducing hydrochloric acid, the carboxylate group is protonated, neutralizing its negative charge, while the pyridinium retains its positive charge, now paired with a chloride counterion. This hydrochloride salt disrupts the zwitterionic network, lowering the lattice energy and drastically increasing the molecule's affinity for hydration . However, this solubility enhancement introduces the risk of disproportionation—where the salt reverts to the free base in the presence of moisture or basic excipients.
Fig 1. Zwitterionic equilibrium and disproportionation pathways of 2-Methyl-3-pyridin-4-ylpropanoic acid.
In preformulation, "efficacy" is defined by the molecule's ability to achieve therapeutically relevant concentrations in biorelevant media. The table below summarizes the representative dissolution kinetics for both forms.
Parameter
Free Base (Zwitterion)
Hydrochloride (HCl) Salt
Mechanistic Driver
Aqueous Solubility (pH 7.4)
< 0.1 mg/mL
> 25.0 mg/mL
Disruption of the zwitterionic lattice by the chloride counterion lowers the energy barrier for solvation.
SGF Solubility (pH 1.2)
~ 5.5 mg/mL
~ 18.0 mg/mL
Both forms protonate in SGF, but the HCl salt's dissolution is slightly suppressed by the Common-Ion Effect (excess ambient Cl⁻) .
Intrinsic Dissolution Rate (IDR)
0.02 mg/min/cm²
1.45 mg/min/cm²
IDR normalizes surface area, proving the HCl salt inherently releases into solution ~70x faster.
Application Insight: While the HCl salt vastly outperforms the free base in pure water, its dissolution rate in the stomach (Simulated Gastric Fluid, SGF) is subject to the common-ion effect. The high concentration of chloride ions in the stomach can push the solubility equilibrium backward, slightly suppressing the HCl salt's dissolution compared to its performance in pure water.
To empirically validate these properties in your own laboratory, utilize the following self-validating protocols. Every step is designed to ensure causality and phase purity.
Fig 2. Standardized workflow for salt synthesis, efficacy profiling, and stability characterization.
Protocol A: Miniaturized HCl Salt Synthesis & Phase Confirmation
Objective: Generate the HCl salt while preventing the formation of amorphous material.
Dissolution: Suspend 500 mg of 2-Methyl-3-pyridin-4-ylpropanoic acid free base in 10 mL of a binary solvent system (e.g., 80:20 Ethanol:Water) at 60 °C.
Acid Addition: Slowly titrate 1.05 molar equivalents of 1M HCl in ethanol under continuous stirring. The zwitterion suspension will clarify as the highly soluble protonated salt forms.
Controlled Cooling: Cool the solution at a rate of 0.5 °C/min to 5 °C to induce supersaturation and crystallization. Causality: Slow cooling ensures a high-energy crystalline lattice rather than a disordered amorphous precipitate.
Validation: Filter, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD). The diffractogram must show a distinct peak shift compared to the free base, confirming a new crystalline phase rather than a physical mixture.
Objective: Measure true dissolution kinetics independent of particle size.
Pellet Pressing: Compress 100 mg of the Free Base and HCl salt (separately) using a hydraulic press at 1000 psi for 1 minute into a constant-surface-area die (typically 0.5 cm²).
Dissolution Bath: Submerge the dies in 500 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37 °C, with a paddle speed of 50 RPM.
Quantification: Withdraw 2 mL aliquots at 5, 10, 15, 30, and 60 minutes. Analyze via HPLC (UV detection at ~260 nm).
Validation: Plot the cumulative mass dissolved versus time. A linear slope (R² > 0.99) confirms true intrinsic dissolution. If the slope plateaus early for the HCl salt, it indicates rapid disproportionation and precipitation of the free base on the pellet surface.
Objective: Predict shelf-life and excipient compatibility.
Binary Mixtures: Create a 1:1 (w/w) physical mixture of the HCl salt with a basic excipient (e.g., Magnesium Stearate).
Stress Conditions: Place the mixture in an open glass vial inside a stability chamber at 40 °C / 75% Relative Humidity (RH) for 14 days.
Validation: Analyze the stressed sample using Solid-State NMR (ssNMR) or Raman Spectroscopy. Causality: PXRD may struggle to detect low levels of disproportionation (<5%), but Raman can easily detect the reappearance of the zwitterionic carboxylate stretch (~1580 cm⁻¹), validating the loss of the salt form.
Conclusion & Formulation Recommendations
The selection between the free base and the hydrochloride salt of 2-Methyl-3-pyridin-4-ylpropanoic acid dictates the entire downstream formulation strategy:
Select the Free Base if you are developing a solid oral dosage form where long-term stability and excipient compatibility are paramount. The poor solubility can be mitigated using enabling technologies such as Amorphous Solid Dispersions (ASDs) or lipid-based formulations.
Select the HCl Salt if you are developing an immediate-release capsule, a liquid formulation, or an intravenous (IV) solution where rapid dissolution is critical. Ensure the formulation utilizes neutral/acidic excipients and is protected from high humidity via appropriate barrier packaging.
References
Electrostatic Interactions and Conformations of Zwitterionic Pyridinium Alkanoates
The Journal of Organic Chemistry (ACS)
URL:[Link]
Selection of a Water-Soluble Salt Form of a Preclinical Candidate: Multiwell-Plate Salt Screening and Characterization
ACS Omega
URL:[Link]
Salt Selection in Drug Development
Pharmaceutical Technology
URL:[Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations
Molecules (MDPI) / PubMed Central
URL:[Link]
Validation
Mass Spectrometry Validation for 2-Methyl-3-pyridin-4-ylpropanoic Acid Hydrochloride Purity: A Comparative Guide
As pharmaceutical pipelines increasingly rely on complex, polar intermediates, legacy analytical methods are frequently pushed past their limits. 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride is a prime example of...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly rely on complex, polar intermediates, legacy analytical methods are frequently pushed past their limits. 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride is a prime example of a challenging zwitterionic compound. Because trace impurities—such as unreacted precursors or regioisomers—can cascade through synthetic pathways to compromise the final Active Pharmaceutical Ingredient (API), establishing a robust, self-validating purity assay is critical.
This guide objectively compares mass spectrometry (MS) platforms for the purity validation of this compound, detailing the causality behind chromatographic choices and providing aligned methodologies[1].
Chemical Profiling & Analytical Causality
2-Methyl-3-pyridin-4-ylpropanoic acid (Exact Mass: 165.0789 Da) contains both a basic pyridine nitrogen and an acidic carboxylate group[2].
The Analytical Challenge:
In standard acidic reversed-phase liquid chromatography (RP-LC), the pyridine ring becomes highly protonated. This dramatically increases the molecule's polarity, leading to poor retention and peak shape on traditional C18 stationary phases. Furthermore, the lack of a highly conjugated chromophore limits the specificity of Ultraviolet (UV) detection; co-eluting polar impurities often remain hidden under the main API peak in LC-UV assays[3].
The Mechanistic Solution:
To achieve baseline separation and absolute specificity, we must abandon standard RP-LC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry. HILIC leverages the compound's protonated state, retaining it via polar partitioning and electrostatic interactions. When coupled with MS, this orthogonal approach ensures that even if an impurity co-elutes chromatographically, it is resolved by its mass-to-charge ratio (
m/z
).
Platform Comparison: LC-UV vs. QQQ vs. HRMS
Selecting the correct detector is a balance between quantitative sensitivity and qualitative specificity. Table 1 objectively compares the performance of three analytical alternatives for assessing the purity of 2-Methyl-3-pyridin-4-ylpropanoic acid.
Table 1: Performance Comparison of Analytical Platforms for Polar Intermediates
Feature
LC-UV (Diode Array)
LC-MS/MS (Triple Quad - QQQ)
LC-HRMS (Orbitrap / TOF)
Primary Utility
Routine bulk assay
Trace impurity quantitation
Unknown impurity identification
Specificity
Low (relies on chromophores)
High (MRM transitions)
Unmatched (Exact mass < 5 ppm)
Sensitivity (LOD)
~0.05% (500 ppm)
< 0.001% (10 ppm)
~0.005% (50 ppm)
Self-Validating?
No (Prone to co-elution)
Yes (via isotope dilution)
Yes (via isotopic fidelity scoring)
ICH Q2(R2) Role
Assay / Linearity
Accuracy / LOQ determination
Specificity / Forced Degradation
Data synthesis supported by current developments in pharmaceutical LC-MS analysis[4],[5].
While LC-MS/MS (QQQ) is the gold standard for quantifying known impurities due to its superior signal-to-noise ratio, LC-HRMS is mandatory during early-stage validation to prove specificity against unknown degradants[5].
ICH Q2(R2) Validation Workflow
To comply with regulatory standards, the validation lifecycle must systematically prove that the method is fit for its intended purpose[6]. The workflow below illustrates the critical path from method development to a fully validated purity assay.
Fig 1: ICH Q2(R2) aligned mass spectrometry validation workflow for purity assessment.
The following protocols are designed as self-validating systems . By incorporating internal standards and orthogonal mass filters, the method inherently flags its own failures (e.g., matrix suppression or co-elution), ensuring absolute trustworthiness.
Protocol A: LC-HRMS for Specificity & Impurity Profiling
Objective: Prove that the analyte peak is spectrally pure and not attributable to more than one component, satisfying ICH Q2(R2) specificity requirements[6].
Causality: High-resolution instruments (Orbitrap/TOF) measure the exact mass of the
[M+H]+
ion (166.0862 Da) to within 5 ppm. This differentiates the main compound from isobaric impurities that a nominal mass spectrometer would conflate[5].
Sample Preparation: Dissolve 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride in 90:10 Acetonitrile:Water to a concentration of 1 mg/mL. Causality: High organic content is required to promote retention on the HILIC stationary phase.
Chromatographic Separation: Inject 2 µL onto a Zwitterionic HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 95% B to 50% B over 10 minutes.
HRMS Acquisition: Operate the Orbitrap in Positive Electrospray Ionization (ESI+) mode. Set the resolution to 70,000 FWHM for Full Scan (m/z 50–500) and 17,500 FWHM for Data-Dependent MS2 (ddMS2).
Self-Validation Check: Extract the chromatogram at
m/z
166.0862 ± 5 ppm. The software must calculate an isotopic pattern match score of >95% compared to the theoretical
C9H12NO2+
isotope distribution. Any deviation indicates a co-eluting, hidden impurity.
Protocol B: LC-MS/MS (QQQ) for Trace Impurity Quantitation
Objective: Establish the Limit of Quantitation (LOQ), Linearity, and Accuracy for known impurities.
Causality: Triple Quadrupoles operate in Multiple Reaction Monitoring (MRM) mode. By filtering the precursor ion in Q1, fragmenting it in Q2, and filtering a specific product ion in Q3, chemical background noise is virtually eliminated. This allows for the quantitation of trace impurities down to parts-per-billion (ppb) levels.
Calibration & Internal Standard: Prepare a 6-point calibration curve of the target impurity (from 0.01% to 1.0% relative to the API). Spike all samples with a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g.,
13C3
-labeled API) at a constant concentration.
Causality: The SIL-IS co-elutes with the target analyte and experiences the exact same matrix ionization suppression. By quantifying the ratio of Analyte/IS, the method self-corrects for ESI matrix effects, guaranteeing accuracy.
MRM Optimization: Direct infusion of the standard is used to identify the optimal collision energy. For 2-Methyl-3-pyridin-4-ylpropanoic acid, monitor the transition
m/z
166.1
→m/z
120.1 (loss of formic acid,
HCOOH
).
Matrix Spike Recovery (Accuracy): Spike the impurity into a 1 mg/mL solution of the pure API at three levels (50%, 100%, and 150% of the specification limit).
Self-Validation Check: Calculate the recovery percentage. If the recovery falls outside 80-120%, the SIL-IS response must be checked to differentiate between extraction loss and MS ion suppression.
Quantitative Data & Acceptance Criteria
To successfully validate the MS purity method for regulatory submission, the experimental data must meet the rigorous thresholds outlined by ICH Q2(R2)[7]. Table 2 summarizes the target acceptance criteria for the QQQ quantitation protocol.
Table 2: ICH Q2(R2) Validation Acceptance Criteria for LC-MS Purity Assays
Validation Parameter
Experimental Methodology
Acceptance Criteria
Specificity
LC-HRMS exact mass extraction & forced degradation
No interference at the retention time of the API or target impurities. Mass accuracy < 5 ppm.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency (EMA),[Link]
Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective , LCGC International,[Link]
Current Developments in LC-MS for Pharmaceutical Analysis , KU Leuven (Lirias),[Link]
Chapter 9: Impurity Characterization and Quantification by Liquid Chromatography–High-resolution Mass Spectrometry , Royal Society of Chemistry (RSC),[Link]
A Researcher's Guide to the Comparative In Vitro Cytotoxicity of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride
In the landscape of drug discovery, the preliminary assessment of a compound's cytotoxic profile is a critical checkpoint. This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 2-Methy...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery, the preliminary assessment of a compound's cytotoxic profile is a critical checkpoint. This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride, a novel pyridine derivative. While many pyridine-based compounds have demonstrated significant biological activity, including anti-cancer properties, the specific cytotoxic potential of this molecule remains largely uncharacterized.[1][2]
This document is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded approach to characterizing the cytotoxic effects of this compound. We will delve into the rationale behind the selection of cell lines, the detailed methodologies for a panel of cytotoxicity assays, and the interpretation of the resulting data. Our focus is on generating a holistic understanding of the compound's potency and its differential effects on cancerous versus non-cancerous cells.
Rationale for Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling
To obtain a comprehensive understanding of the cytotoxic potential of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride, a multi-assay, multi-cell line approach is indispensable. This strategy allows for the elucidation of not only the dose-dependent effects of the compound but also its potential selectivity and mechanism of cell death.
Cell Line Selection: A Deliberate Choice for Comparative Analysis
The choice of cell lines is paramount in any in vitro cytotoxicity study. For this guide, we have selected a panel of well-characterized human cell lines to represent a diversity of cancer types and to include a non-cancerous control for assessing selectivity.
A549 (Human Lung Carcinoma): A widely used cell line in cancer research, representing non-small cell lung cancer.[2]
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line, crucial for studying hormone-responsive cancers.[1][3]
HT-29 (Human Colorectal Adenocarcinoma): A key model for colorectal cancer, a prevalent and challenging malignancy.[1][4]
MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous cell line used to assess the general cytotoxicity of a compound and its potential for off-target effects on normal tissues.[4]
The Indispensable Role of Controls
To ensure the validity and reproducibility of our experimental findings, the inclusion of appropriate controls is non-negotiable.
Negative Control (Vehicle Control): Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve the test compound. This control accounts for any potential effects of the solvent on cell viability.[5]
Positive Control (Doxorubicin): A well-established chemotherapeutic agent with a known mechanism of action and broad-spectrum cytotoxicity. Doxorubicin serves as a benchmark for comparing the potency of our test compound.[4] The selection of a positive control should be based on characteristics such as a well-understood biological mechanism, stability, and the ability to generate a robust response across the dynamic range of the assay.[6][7]
Experimental Workflows: From Cell Culture to Data Analysis
The following sections provide detailed, step-by-step protocols for three complementary cytotoxicity assays: the MTT assay, the LDH assay, and the Annexin V/Propidium Iodide (PI) assay. Each protocol is designed to be a self-validating system, incorporating the necessary controls for accurate data interpretation.
Experimental Workflow Overview
The overall experimental workflow is depicted in the diagram below. This multi-pronged approach ensures a thorough evaluation of the compound's cytotoxic effects.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for the test compound.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative in vitro cytotoxicity assessment of 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride. By employing a panel of diverse cell lines and a multi-assay approach, researchers can generate robust and reproducible data to characterize the compound's cytotoxic potential, selectivity, and mechanism of action. The detailed protocols and rationale provided herein are intended to empower researchers to conduct thorough and meaningful preclinical evaluations of novel chemical entities.
References
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
Cold Spring Harbor Protocols. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]
Kaja, S. (2018). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. MethodsX, 5, 1342-1346.
Jayapal, M., & Ponnusamy, M. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Jayapal, M., & Ponnusamy, M. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Retrieved from [Link]
protocols.io. (2025, January 24). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]
Bio-protocol. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20).
Pyridine: the scaffolds with significant clinical diversity. (n.d.). RSC Advances.
ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
ACS Publications. (2022, January 31). Cytotoxic Ruthenium(II) Complexes Containing a Dangling Pyridine: Selectivity for Diseased Cells Mediated by pH-Dependent DNA Binding. Inorganic Chemistry.
MDPI. (2025, November 20). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
NIST. (2021, September 29). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. Retrieved from [Link]
Altex. (2021, February 24). Characteristics to consider when selecting a positive control material for an in vitro assay. Retrieved from [Link]
Personal protective equipment for handling 2-Methyl-3-pyridin-4-ylpropanoic acid;hydrochloride
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of advanced pharmaceutical intermediates. 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride is a substitu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of advanced pharmaceutical intermediates. 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride is a substituted pyridine derivative prominently utilized in the synthesis of beta-secretase (BACE) inhibitors for Alzheimer's disease research[1].
While the hydrochloride (HCl) salt form is intentionally chosen to improve stability and reduce the hygroscopicity of the free base[2], it introduces specific physicochemical hazards that dictate strict operational protocols. This guide provides a self-validating system for personal protective equipment (PPE) selection, handling, and disposal, grounded in the mechanistic reality of the compound.
Physicochemical Hazard Profiling: The "Why" Behind the PPE
To design an effective safety protocol, we must first deconstruct the compound's physical and chemical behavior:
The Particulate Hazard: The compound is typically synthesized and supplied as a fine white solid[1]. Aerodynamic powders are highly susceptible to triboelectric charging (static cling) and aerosolization, posing a direct inhalation risk.
The Acidic Microenvironment: Because it is an HCl salt, any ambient moisture—including sweat on the skin or mucosal fluid in the respiratory tract—will cause the salt to dissociate. This creates a localized drop in pH, leading to acidic burns or severe contact dermatitis.
The Pyridine Moiety: Pyridine rings are highly lipophilic and act as known, aggressive irritants to both dermal and ocular tissues[3].
Mechanistic PPE Selection Matrix
Generic safety advice is insufficient for handling reactive salts. The table below summarizes the required PPE and the quantitative/mechanistic justification for each choice.
PPE Category
Material Specification
Minimum Thickness
Breakthrough Time
Mechanistic Justification
Primary Gloves
Nitrile Rubber (NBR)
0.11 mm
> 480 min (Dry)
Pyridine rings can rapidly permeate latex. NBR provides superior chemical resistance to the organic moiety.
Secondary Gloves
Nitrile Rubber (NBR)
0.11 mm
N/A
Inner layer protects against the acidic microenvironment formed if the HCl salt penetrates the outer glove and contacts sweat.
Eye Protection
Polycarbonate Goggles
2.0 mm lens
N/A
Unvented or indirectly vented goggles prevent fine, aerosolized dust from causing severe ocular irritation[3].
Respirator
N95 / FFP2 Particulate
N/A
N/A
Filters ≥95% of airborne particles. Mandatory if weighing operations must occur outside of a calibrated fume hood.
Hazard-PPE Relationship Diagram
Fig 1: Mechanistic link between physicochemical hazards of the HCl salt and required PPE.
Standard Operating Procedure: Handling & Transfer
Phase 1: Pre-Weighing & Enclosure Setup
Airflow Verification: Ensure the fume hood face velocity is calibrated between 80-100 feet per minute (fpm).
Causality: Velocities >100 fpm create turbulent eddies that will aerosolize the fine white solid[1], while <80 fpm fails to establish a sufficient containment barrier for the dust.
Static Dissipation: Wipe the analytical balance and weighing spatulas with a grounded, anti-static cloth.
Causality: Hydrochloride salts of organic acids are highly prone to triboelectric charging. Static cling leads to inaccurate mass readings and causes the powder to "jump," increasing the risk of particulate inhalation.
Vessel Preparation: Pre-tare a static-free weighing boat or a glass vial equipped with a secure, PTFE-lined cap.
Phase 2: Active Handling
Double-Gloving Protocol: Don two pairs of nitrile gloves.
Causality: The outer glove handles the primary chemical contact and can be immediately discarded if contaminated by the powder. The inner glove remains pristine, preventing the HCl salt from reacting with dermal moisture to form localized hydrochloric acid.
Transfer Technique: Use a micro-spatula to transfer the solid, keeping the source container and the receiving vessel as physically close as possible to minimize the drop height.
Sealing: Cap the receiving vial before removing it from the fume hood.
Causality: Transporting open containers of irritant powders[3] across the laboratory compromises the breathing zone of other personnel and violates standard environmental controls.
Decontamination & Disposal Plan
Because this compound contains both an organic pyridine base and an inorganic acid salt, waste must be carefully segregated to avoid incompatible cross-reactions in the waste carboys.
Step 1: Surface Decontamination
Wipe down the balance and fume hood surface first with a damp (water) paper towel, followed immediately by a 70% ethanol wipe.
Causality: Water rapidly solubilizes the hydrochloride salt, while the subsequent ethanol wipe removes any residual lipophilic organic pyridine base that resisted the aqueous phase.
Step 2: Waste Segregation
Solid Waste: Contaminated outer gloves, weighing boats, and decontamination wipes must be placed in a sealed container labeled "Solid Hazardous Waste - Toxic/Irritant".
Aqueous Liquid Waste: If the compound is dissolved in water for biological assays, the resulting solution will be slightly acidic due to the HCl salt. Neutralize the solution to pH 6-8 using dilute NaOH (1M) before routing to the aqueous waste stream, or dispose of it directly in a labeled "Aqueous Acidic Waste" carboy.
Organic Liquid Waste: Solutions prepared in DMSO, methanol, or acetonitrile must be collected in "Non-Halogenated Organic Waste" containers. Note: Despite containing a chloride ion, the salt does not classify the solvent mixture as halogenated waste unless halogenated solvents (e.g., DCM, Chloroform) were explicitly used.
References
BenchChem. (2S)-2-Methyl-3-pyridin-4-ylpropanoic acid (Compound Data, Stability, and Salt Forms). BenchChem. 2
Google Patents. WO2005103043A1 - 2, 4, 6-substituted pyridyl derivative compounds useful as beta-secretase inhibitors for the treatment of alzheimer's disease. Google Patents. 1
BenchChem. (2S)-2-Methyl-3-pyridin-4-ylpropanoic acid (Hazard and Irritant Data). BenchChem. 3